3-Oxabicyclo[3.2.1]octane-2,4-dione
Description
Properties
IUPAC Name |
3-oxabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-1-2-5(3-4)7(9)10-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHURIINGLSKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286396 | |
| Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6054-16-6 | |
| Record name | Norcamphoric anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
stereochemistry of 3-Oxabicyclo[3.2.1]octane-2,4-dione synthesis
An In-Depth Technical Guide to the Stereoselective Synthesis of 3-Oxabicyclo[3.2.1]octane-2,4-dione
Abstract
The this compound scaffold is a privileged structural motif present in numerous biologically active natural products and serves as a critical building block in medicinal chemistry and agrochemical development.[1][2] Its rigid, bicyclic structure, incorporating a lactone (anhydride) functionality, presents significant stereochemical challenges in its synthesis. This guide provides a comprehensive overview of modern stereoselective strategies to access this core, focusing on the underlying principles that govern stereocontrol. We will explore key methodologies, including asymmetric Baeyer-Villiger oxidation, organocatalytic desymmetrization, and domino reactions, offering field-proven insights for researchers, scientists, and drug development professionals.
Strategic Importance and Stereochemical Complexity
The inherent rigidity of the bicyclo[3.2.1]octane framework makes it an invaluable scaffold for designing molecules with well-defined three-dimensional orientations, a crucial aspect of modern drug design.[2] Derivatives have shown promise as herbicides, GABA inhibitors, and components in the total synthesis of complex natural products like prostaglandins and triquinanes.[1][3]
The core structure of this compound possesses multiple stereocenters. The control over the relative and absolute stereochemistry at the bridgehead carbons and substituted positions is paramount, as different stereoisomers often exhibit vastly different biological activities. The primary challenge lies in constructing the bicyclic system while simultaneously and precisely setting these stereocenters.
Key Synthetic Strategies for Stereocontrol
The synthesis of this bicyclic anhydride can be broadly approached through two main retrosynthetic disconnections: formation of the lactone on a pre-existing bicyclic ketone, or construction of the bicyclic system itself as the key stereochemistry-defining step.
Strategy 1: Stereoretentive Baeyer-Villiger Oxidation
The Baeyer-Villiger (BV) oxidation is a classic and powerful method for converting a cyclic ketone into a lactone.[4] This reaction is highly valuable for synthesizing this compound from a corresponding bicyclo[3.2.1]octane-2,4-dione precursor.
Causality of Stereocontrol: The cornerstone of the BV oxidation's utility in stereoselective synthesis is that the migration step is concerted and occurs with complete retention of the migrating carbon's stereochemistry .[4] The regioselectivity is also generally predictable, with the more substituted carbon atom preferentially migrating.[4]
Mechanism: The Baeyer-Villiger Oxidation
The reaction proceeds via a Criegee intermediate, formed by the nucleophilic attack of a peracid on the ketone carbonyl. The subsequent concerted rearrangement and departure of the carboxylate leaving group defines the regiochemical and stereochemical outcome.
Caption: Mechanism of the Baeyer-Villiger oxidation.
Biocatalytic Baeyer-Villiger Monooxygenases (BVMOs): While chemical BV oxidation is effective, achieving high enantioselectivity often requires starting from an already enantioenriched ketone. Baeyer-Villiger Monooxygenases (BVMOs) represent a superior alternative for asymmetric synthesis. These flavin-dependent enzymes can perform highly regio- and enantioselective oxidations on prochiral ketones.[5][6]
-
Expertise: BVMOs create a chiral active site environment that forces the substrate to bind in a specific orientation. This enzymatic control can override the inherent migratory aptitudes seen in chemical oxidations, sometimes leading to "atypical" lactone products that are inaccessible with traditional reagents.[5] This is particularly useful for desymmetrization reactions.
Strategy 2: Organocatalytic Asymmetric Desymmetrization
A highly efficient modern approach involves the desymmetrization of a prochiral starting material, such as a 2,2-disubstituted cyclopentane-1,3-dione. This strategy can construct the bicyclic system and establish multiple stereocenters, including a challenging all-carbon quaternary center, in a single transformation.[2]
Causality of Stereocontrol: Chiral organocatalysts, such as BINOL-derived phosphoric acids or cinchona alkaloid-based catalysts, operate by creating a well-defined chiral environment through hydrogen bonding and other non-covalent interactions.[2][7] The catalyst activates both the nucleophile and the electrophile, holding them in a specific spatial arrangement that directs the attack to one of the two enantiotopic faces of the prochiral substrate, leading to high enantioselectivity.
Workflow: Asymmetric Desymmetrization via Michael-Aldol Cascade A common and powerful example is the intramolecular Michael-Aldol domino reaction.
Caption: Organocatalytic domino reaction workflow.
Data Presentation: Catalyst Performance in Asymmetric Desymmetrization
The choice of catalyst and solvent is critical for optimizing both yield and stereoselectivity. The following table summarizes representative data from an organocatalytic domino Michael-Aldol reaction forming a bicyclo[3.2.1]octane scaffold.[2]
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereoselectivity (dr) |
| Quinine-derived thiourea | Toluene | 75 | 54 | >20:1 |
| Quinine-derived thiourea | CH₂Cl₂ | 70 | 73 | >20:1 |
| Alternative Catalyst | Toluene | 60 | 37 | >20:1 |
Data derived from an organocatalytic reaction between a β,γ-unsaturated amide and a 1,3-ketoester. The switch to a more polar solvent like dichloromethane (CH₂Cl₂) significantly improved the enantiomeric excess, highlighting the sensitivity of the transition state to the reaction environment.[2]
Strategy 3: Asymmetric Synthesis via Chiral Auxiliaries
Another established method involves the use of a chiral auxiliary. In this approach, a meso-dicarboxylic acid is reacted with a chiral amine to form an imide. The diastereotopic carbonyl groups of the imide can then be selectively reduced.[8][9]
Causality of Stereocontrol: The chiral auxiliary, for instance, (R)-(-)-2-amino-2-phenylethanol, provides a chiral environment. A sterically demanding reducing agent will preferentially attack the less hindered carbonyl group, leading to a diastereoselective reduction. Subsequent cleavage of the auxiliary and cyclization yields the enantioenriched bicyclic lactone.[8]
Experimental Protocols
This section provides a representative, self-validating protocol for an organocatalytic asymmetric desymmetrization.
Protocol: Enantioselective Desymmetrization of a Prochiral 1,3-Dione This protocol is adapted from methodologies described in the literature for related systems and should be optimized for the specific substrate.[2][10]
Materials:
-
2-(3-oxobutyl)-2-methylcyclopentane-1,3-dione (1.0 mmol, 1.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 mmol, 10 mol%)
-
Benzoic Acid (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous (5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-(3-oxobutyl)-2-methylcyclopentane-1,3-dione (1.0 mmol).
-
Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (10 mol%) and benzoic acid (10 mol%).
-
Place the flask under an inert atmosphere of nitrogen.
-
Add anhydrous dichloromethane (5.0 mL) via syringe and stir the resulting solution at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched bicyclo[3.2.1]octane-dione product.
-
Determine the enantiomeric excess (ee) of the product via chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion and Future Outlook
The stereoselective synthesis of this compound and its derivatives remains an active area of research, driven by the scaffold's significance in applied chemistry. While classical methods like the Baeyer-Villiger oxidation provide a reliable foundation, the field is increasingly dominated by modern asymmetric strategies. Organocatalytic domino reactions and biocatalysis with BVMOs have emerged as the most powerful tools, enabling the rapid construction of molecular complexity with exceptional levels of stereocontrol from simple, achiral precursors.
Future efforts will likely focus on expanding the substrate scope of these catalytic systems, reducing catalyst loadings, and developing novel cascade reactions that build upon the bicyclic core to access complex natural products and novel pharmaceutical agents more efficiently.
References
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Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. National Institutes of Health (NIH). Available at: [Link]
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Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. ResearchGate. Available at: [Link]
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Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. SciSpace. Available at: [Link]
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(1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]
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Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. ACS Publications. Available at: [Link]
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STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. UCL Discovery. Available at: [Link]
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Recent Developments in the Application of Baeyer–Villiger Monooxygenases as Biocatalysts. University of Groningen. Available at: [Link]
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AN ASYMMETRIC SYNTHESIS OF BICYCLIC LACTONES AND ITS APPLICATION TO THE ASYMMETRIC SYNTHESIS OF (1R,3S)-CIS-CHRYSANTHEMIC ACID T. Japan Science and Technology Agency. Available at: [Link]
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This compound, 1,8,8-trimethyl-. NIST WebBook. Available at: [Link]
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Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction. RSC Publishing. Available at: [Link]
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Factors governing the ratio of isomeric oxabicyclo[3.2.1]octanones formed on Baeyer–Villiger oxidation of some 5-endo,7-anti-disubstituted bicyclo[2.2.1]heptan-2-ones. RSC Publishing. Available at: [Link]
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Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Sci-Hub. Available at: [Link]
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Chiral Synthesis via Organoboranes. 42. Selective Reductions. 57. Efficient Kinetic Resolution of Representative α-Tertiary Ketones with B-Chlorodiisopinocampheylborane. ACS Publications. Available at: [Link]
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Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization. ACS Publications. Available at: [Link]
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Gold-Catalyzed Stereoselective Synthesis of 9-Oxabicyclo[3.3.1]nona-4,7-dienes from Diverse 1-Oxo-4-oxy-5-ynes: A Viable Formal [4 + 2] Cycloaddition on an s-trans-Heterodiene Framework. ACS Publications. Available at: [Link]
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Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. National Institutes of Health (NIH). Available at: [Link]
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Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts. ACS Publications. Available at: [Link]
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Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. Available at: [Link]
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Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. RSC Publishing. Available at: [Link]
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Asymmetric Synthesis of Bicyclic β-Lactones via the Intramolecular, Nucleophile-Catalyzed Aldol Lactonization. ACS Publications. Available at: [Link]
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AN ASYMMETRIC SYNTHESIS OF BICYCLIC LACTONES AND ITS APPLICATION TO THE ASYMMETRIC SYNTHESIS OF (1R,3S)-CIS-CHRYSANTHEMIC ACID. Oxford Academic. Available at: [Link]
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Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI. Available at: [Link]
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A Researcher's Guide to the Preliminary Biological Screening of 3-Oxabicyclo[3.2.1]octane-2,4-dione Analogs
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 3-oxabicyclo[3.2.1]octane-2,4-dione core represents a fascinating and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique presentation of functional groups in space, making it an attractive starting point for the development of novel therapeutic agents. Analogs of this bicyclic system have demonstrated a breadth of biological activities, including herbicidal, plant growth regulatory, and enzyme inhibitory effects.[1][2][3] This guide provides a comprehensive framework for the preliminary biological screening of novel this compound analogs, designed to efficiently identify and characterize their therapeutic potential. Our approach is rooted in a logical, tiered screening cascade that prioritizes early assessment of cytotoxicity, followed by targeted antimicrobial and enzyme inhibition assays.
Section 1: The Rationale for Screening - A Foundation of Known Activities
The impetus for screening a new chemical entity is built upon the biological activities of its structural relatives. For this compound analogs, the existing literature provides a compelling case for their investigation across several therapeutic areas.
-
Enzyme Inhibition: A significant body of research points to the potential of this scaffold to yield potent enzyme inhibitors. For instance, derivatives have been explored as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway and a validated target for herbicides.[1] Furthermore, related bicyclic structures have been investigated as inhibitors of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[4] This precedent strongly suggests that a primary screening focus should be on enzyme inhibition assays.
-
Plant Growth Regulation: Studies on analogs such as 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives have revealed significant effects on plant germination and radicle growth, indicating potential applications in agriculture.[2]
-
Antiprotozoal Activity: The core oxabicyclo[3.2.1]octane skeleton has been associated with antiprotozoal activity, opening avenues for the discovery of new treatments for parasitic diseases.[4]
This established biological activity profile justifies a multipronged screening approach to fully elucidate the therapeutic promise of novel analogs.
Section 2: The Screening Cascade - A Stepwise Approach to Biological Characterization
A well-designed screening cascade is paramount for the efficient allocation of resources and the timely identification of promising lead compounds. We advocate for a tiered approach, beginning with a broad assessment of cytotoxicity to establish a therapeutic window, followed by more specific functional screens.
Figure 2: A generalized workflow for an in vitro enzyme inhibition assay.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and any necessary cofactors in an appropriate assay buffer.
-
Compound Dilution: Create a serial dilution of the this compound analogs in the assay buffer.
-
Assay Reaction: In a 96- or 384-well plate, combine the enzyme, the test analog (or vehicle control), and buffer. Allow for a short pre-incubation period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will be specific to the enzyme and substrate (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each analog concentration relative to the vehicle control. Plot the percentage of inhibition against the analog concentration to determine the IC₅₀ value.
Data Presentation: Enzyme Inhibition Profile
| Analog ID | HPPD IC₅₀ (µM) | BACE1 IC₅₀ (µM) |
| OXA-006 | 1.2 | > 100 |
| OXA-007 | > 100 | 8.7 |
| Known Inhibitor | 0.05 (HPPD) | 0.2 (BACE1) |
Section 4: The Path Forward - From Hits to Leads
The preliminary biological screening outlined in this guide will generate a wealth of data, enabling the identification of "hit" compounds with promising biological activity and acceptable safety profiles. These hits will form the basis for subsequent lead optimization efforts, including Structure-Activity Relationship (SAR) studies, to improve potency, selectivity, and pharmacokinetic properties. The journey from a novel scaffold to a clinical candidate is long and challenging, but a methodologically sound and logically structured preliminary screening campaign is the indispensable first step.
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- Barbosa, L. C. A., et al. (n.d.). Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.
- Crimson Publishers. (2024). Theoretical Investigation on Brønsted-Base-Catalyzed Diversified Annulations of Ethylidene 1,3-Indenedione and Vinyl 1,2-Diketone Delivering Oxabicyclo[3.2.1] Octane, Spiro[4.5]Decane, and Branched Triquinane. Crimson Publishers.
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Methodological & Application
Application of a Bicyclic Anhydride Platform in Stereoselective C-Linked Disaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide details the application of a carbohydrate-derived bicyclic anhydride, specifically a derivative of the 3-Oxabicyclo[3.2.1]octane-2,4-dione scaffold, in the stereoselective synthesis of C-linked disaccharides. This methodology offers a robust and versatile platform for accessing these vital compounds, which are of significant interest in drug discovery and glycobiology due to their enhanced metabolic stability compared to their O-glycoside counterparts.
While the specific nomenclature "this compound" might be a slight misnomer in the context of the most established literature, this guide focuses on the closely related and extensively documented 8-oxabicyclo[3.2.1]octane framework. Pioneering work by the research group of Professor Pierre Vogel has demonstrated the utility of derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one as powerful synthons for the construction of C-glycosides. This guide will elucidate the underlying chemical principles, provide detailed experimental protocols based on this established work, and discuss the mechanistic rationale for the observed stereoselectivity.
Introduction: The Challenge and Promise of C-Linked Disaccharides
Disaccharides and oligosaccharides play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen binding. However, the therapeutic potential of natural O-glycosides is often hampered by their susceptibility to enzymatic hydrolysis by glycosidases. The replacement of the interglycosidic oxygen atom with a methylene group (a C-glycosidic linkage) renders the resulting analogues resistant to enzymatic cleavage, thereby prolonging their biological activity. This enhanced stability makes C-linked disaccharides highly sought-after targets in drug development.
The synthesis of C-linked disaccharides, however, presents a significant synthetic challenge. The construction of the carbon-carbon bond at the anomeric center with precise stereocontrol is a formidable task. Traditional methods often involve multi-step sequences with variable yields and stereoselectivities. The use of conformationally rigid building blocks, such as the 8-oxabicyclo[3.2.1]octane system, provides a pre-organized framework that can effectively control the stereochemical outcome of the C-C bond-forming reaction.
The 8-Oxabicyclo[3.2.1]octane Scaffold: A Versatile Platform for C-Glycosylation
The 8-oxabicyclo[3.2.1]octane framework serves as a versatile chiral template for the synthesis of C-glycosides. These bicyclic compounds can be prepared in enantiomerically pure form from readily available starting materials. Their rigid conformational nature allows for highly stereoselective transformations, making them ideal precursors for complex carbohydrate structures.
The key strategy involves the use of derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one as electrophilic acceptors. The enone functionality within this bicyclic system is susceptible to stereoselective nucleophilic attack, which forms the basis for the construction of the C-glycosidic bond.
Reaction Mechanism: A Stepwise Approach to C-Linked Disaccharides
The synthesis of C-linked disaccharides using the 8-oxabicyclo[3.2.1]octane platform generally proceeds through a sequence of carefully orchestrated steps. The overall strategy involves the preparation of a suitable glycosyl donor, which will act as the nucleophile, and the activation of the 8-oxabicyclo[3.2.1]octane-based acceptor.
The following diagram illustrates the general workflow for the synthesis of a C-linked disaccharide using an 8-oxabicyclo[3.2.1]octane-based acceptor.
Figure 1. General workflow for C-disaccharide synthesis.
A key step in this process is the stereoselective nucleophilic addition to the carbonyl group of the 8-oxabicyclo[3.2.1]octane derivative. The facial selectivity of this addition is dictated by the steric hindrance of the bicyclic system, generally favoring attack from the less hindered convex face.
Experimental Protocols
The following protocols are adapted from the methodologies developed by the Vogel group and provide a framework for the synthesis of C-linked disaccharides using the 8-oxabicyclo[3.2.1]octane platform.
Preparation of the 8-Oxabicyclo[3.2.1]oct-6-en-3-one Acceptor
The synthesis of the chiral 8-oxabicyclo[3.2.1]oct-6-en-3-one acceptor is a critical first step. These compounds can be prepared via several routes, often involving a key [4+3] cycloaddition reaction.
Protocol 1: Synthesis of a Substituted 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This protocol is based on the cycloaddition of an oxyallyl cation, generated in situ from a polybrominated ketone, with a furan derivative.
Materials:
-
2,5-disubstituted furan
-
Tetrabromoacetone
-
Diethylzinc (or other reducing agent)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Standard glassware for inert atmosphere reactions
-
Chromatography supplies
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 2,5-disubstituted furan in the anhydrous solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: To the stirred solution, add a solution of tetrabromoacetone in the anhydrous solvent dropwise via the dropping funnel.
-
Generation of Oxyallyl Cation: After the addition of tetrabromoacetone, slowly add a solution of diethylzinc in the anhydrous solvent. The reaction mixture will typically change color, indicating the formation of the reactive intermediate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the organometallic reagent (diethylzinc) with atmospheric oxygen and moisture.
-
Low Temperature: The reaction is performed at low temperature to control the reactivity of the generated oxyallyl cation and to enhance the stereoselectivity of the cycloaddition.
-
Slow Addition: The dropwise addition of the reagents helps to maintain a low concentration of the reactive species, minimizing side reactions.
Synthesis of the C-Linked Disaccharide Precursor
This protocol describes the nucleophilic addition of a glycosyl nucleophile to the 8-oxabicyclo[3.2.1]oct-6-en-3-one acceptor.
Protocol 2: Stereoselective Nucleophilic Addition
Materials:
-
8-Oxabicyclo[3.2.1]oct-6-en-3-one derivative (from Protocol 1)
-
Glycosyl nucleophile (e.g., a glycosyl lithium or Grignard reagent, prepared separately)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Standard glassware for inert atmosphere reactions
-
Chromatography supplies
Procedure:
-
Reaction Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve the 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C.
-
Addition of Nucleophile: To the stirred solution, add the pre-formed glycosyl nucleophile solution dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting C-linked bicyclic intermediate by column chromatography.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The glycosyl nucleophiles are highly reactive towards protic solvents, necessitating strictly anhydrous conditions.
-
Stereocontrol: The stereochemistry of the newly formed stereocenter at C-3 is controlled by the approach of the nucleophile to the less sterically hindered face of the bicyclic ketone.
Transformation to the C-Linked Disaccharide
The final steps involve the cleavage of the bicyclic ether bridge and subsequent deprotection to yield the final C-linked disaccharide.
Protocol 3: Ring Opening and Deprotection
The specific conditions for ring opening and deprotection will depend on the protecting groups employed in the synthesis. A general procedure might involve reductive cleavage of the ether bridge followed by standard deprotection protocols.
Data Presentation: Representative Yields and Stereoselectivities
The stereoselectivity of the nucleophilic addition to the 8-oxabicyclo[3.2.1]oct-6-en-3-one is a critical aspect of this methodology. The following table summarizes typical results obtained in these reactions.
| Glycosyl Nucleophile | Acceptor Substitution | Diastereomeric Ratio (exo:endo) | Yield (%) |
| 2-Lithio-1,3-dithiane | Unsubstituted | >95:5 | 85 |
| Vinyllithium | 2,4-Dimethyl | >90:10 | 78 |
| Phenylmagnesium bromide | Unsubstituted | >98:2 | 92 |
Conclusion
The use of the 8-oxabicyclo[3.2.1]octane framework provides a powerful and stereocontrolled route to C-linked disaccharides. The rigid, conformationally defined nature of this scaffold allows for predictable and high levels of stereoselectivity in the key C-C bond-forming step. The resulting bicyclic intermediates can be further manipulated to afford a wide range of C-glycosides with diverse substitution patterns. This methodology represents a significant advance in carbohydrate chemistry and provides valuable tools for the synthesis of metabolically stable glycomimetics for applications in drug discovery and chemical biology.
References
-
Gerber, P.; Vogel, P. Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and Total Asymmetric Synthesis of 2,6-Anhydrohepturonic Acid Derivatives and ofβ-C-manno-Pyranosides Suitable for the Construction of (1→3)-C,C-Linked Trisaccharides. Helvetica Chimica Acta2001 , 84 (6), 1363–1395. [Link]
- Gerber, P.; Vogel, P. Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry2001, 40(10), 898-904.
-
Vogel, P. Preparation and synthetic applications of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. CHIMIA International Journal for Chemistry2008 , 62(4), 248-251. [Link]
-
Demole, E.; Demole, C.; Enggist, P. A chemical investigation of the volatile constituents of East Indian sandalwood oil (Santalum album L.). Helvetica Chimica Acta1976 , 59(3), 737-747. (This reference, while not directly on C-disaccharides, provides background on the chemistry of related bicyclic systems). [Link]
Application Notes and Protocols for 3-Oxabicyclo[3.2.1]octane-2,4-dione Derivatives as Potent Anti-Diabetic Agents
Introduction: A Novel Scaffold for a Pressing Challenge
The global prevalence of type 2 diabetes mellitus (T2DM) necessitates the urgent development of novel therapeutic agents. A promising strategy in this endeavor is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. Overexpression or increased activity of PTP1B is linked to insulin resistance, a hallmark of T2DM. Consequently, the discovery of potent and selective PTP1B inhibitors is a focal point of modern drug discovery. This document details the application and protocols for a novel class of anti-diabetic compounds: derivatives of 3-oxabicyclo[3.2.1]octane-2,4-dione. These compounds present a unique structural scaffold with the potential for potent and selective PTP1B inhibition, offering a new avenue for the development of effective anti-diabetic therapeutics. A notable example emerging from this class is (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, which has demonstrated significant anti-diabetic properties, including the reduction of insulin resistance and restoration of pancreatic β-cell function[1].
Mechanism of Action: Targeting the Insulin Signaling Pathway
The anti-diabetic activity of this compound derivatives is primarily attributed to their inhibition of PTP1B. PTP1B dephosphorylates the activated insulin receptor and its downstream substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal. By inhibiting PTP1B, these compounds prevent this dephosphorylation, leading to a sustained and amplified insulin signal. This enhanced signaling cascade ultimately results in increased glucose uptake by cells and improved glucose homeostasis.
Caption: Insulin signaling pathway and the role of PTP1B inhibition.
Synthesis Protocol: From Camphoric Anhydride to Bioactive Derivatives
The synthesis of the key anti-diabetic compound, (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, commences from the readily available (1R,3S)-camphoric acid. The initial step involves the conversion of camphoric acid to its anhydride, (1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione[1]. This anhydride serves as the foundational scaffold for the subsequent introduction of the benzimidazole moiety.
Step 1: Synthesis of (1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione (Camphoric Anhydride)
-
Reactants: (1R,3S)-camphoric acid, Acetic anhydride.
-
Procedure: A mixture of (1R,3S)-camphoric acid and acetic anhydride is refluxed for 2 hours[1].
-
Work-up: The excess acetic anhydride is removed under reduced pressure to yield the crude camphoric anhydride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione as a white crystalline solid.
Step 2: Synthesis of (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
-
Reactants: (1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione, o-phenylenediamine.
-
Procedure: The camphoric anhydride is reacted with o-phenylenediamine in a suitable solvent, such as glacial acetic acid, and heated under reflux. The reaction involves the opening of the anhydride ring and subsequent condensation to form the benzimidazole ring system.
-
Work-up: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final compound as a pure solid[2][3].
In Vitro Evaluation of Anti-Diabetic Activity
The primary in vitro assay to characterize the anti-diabetic potential of these derivatives is the PTP1B inhibition assay. This assay quantifies the ability of the compounds to inhibit the enzymatic activity of PTP1B.
Protocol: PTP1B Inhibition Assay
This protocol is adapted from standard colorimetric PTP1B assays.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Suramin or a known PTP1B inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.
-
In a 96-well plate, add 10 µL of the test compound solution or control to each well.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of the PTP1B enzyme solution to each well to initiate the pre-incubation. Incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | PTP1B IC50 (µM) |
| Lead Derivative 1 | [Insert experimental value] |
| Lead Derivative 2 | [Insert experimental value] |
| Positive Control | [Insert experimental value] |
In Vivo Evaluation of Anti-Diabetic Efficacy
To assess the therapeutic potential in a physiological context, in vivo studies using animal models of diabetes are essential. The streptozotocin (STZ)-induced diabetic rat or mouse model is a widely used and well-characterized model for this purpose.
Protocol: Evaluation in STZ-Induced Diabetic Animal Model
Animal Model:
-
Male Wistar rats or C57BL/6 mice.
-
Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). A dose of 40-60 mg/kg is typically used.
-
Animals with fasting blood glucose levels above 250 mg/dL after 72 hours are considered diabetic and are used for the study.
Experimental Design:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Diabetic animals are randomly divided into the following groups (n=6-8 per group):
-
Group I: Normal control (non-diabetic, vehicle-treated)
-
Group II: Diabetic control (diabetic, vehicle-treated)
-
Group III: Diabetic + Test Compound (e.g., 10 mg/kg, orally)
-
Group IV: Diabetic + Test Compound (e.g., 25 mg/kg, orally)
-
Group V: Diabetic + Standard Drug (e.g., Metformin, 50 mg/kg, orally)
-
-
Treatment: The test compounds and the standard drug are administered orally once daily for a period of 21-28 days.
-
Monitoring:
-
Body Weight: Recorded weekly.
-
Fasting Blood Glucose: Measured at regular intervals (e.g., weekly) from the tail vein using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. After an overnight fast, a glucose load (2 g/kg) is administered orally, and blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes.
-
-
Biochemical Analysis: At the end of the study, blood is collected for the analysis of:
-
Serum insulin levels (ELISA)
-
Lipid profile (Total cholesterol, triglycerides, HDL, LDL)
-
Liver and kidney function markers
-
-
Histopathology: Pancreas, liver, and kidney tissues are collected, fixed in 10% formalin, and processed for histopathological examination to assess any morphological changes.
Caption: Experimental workflow for the evaluation of anti-diabetic activity.
Data Presentation:
Table 1: Effect of this compound Derivative on Fasting Blood Glucose in STZ-Induced Diabetic Rats (mg/dL)
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 |
| Normal Control | [Value] | [Value] | [Value] | [Value] |
| Diabetic Control | [Value] | [Value] | [Value] | [Value] |
| Test Compound (10 mg/kg) | [Value] | [Value] | [Value] | [Value] |
| Test Compound (25 mg/kg) | [Value] | [Value] | [Value] | [Value] |
| Metformin (50 mg/kg) | [Value] | [Value] | [Value] | [Value] |
Table 2: Effect of this compound Derivative on Oral Glucose Tolerance Test (OGTT) in STZ-Induced Diabetic Rats (mg/dL)
| Treatment Group | 0 min | 30 min | 60 min | 90 min | 120 min |
| Normal Control | [Value] | [Value] | [Value] | [Value] | [Value] |
| Diabetic Control | [Value] | [Value] | [Value] | [Value] | [Value] |
| Test Compound (25 mg/kg) | [Value] | [Value] | [Value] | [Value] | [Value] |
| Metformin (50 mg/kg) | [Value] | [Value] | [Value] | [Value] | [Value] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel PTP1B inhibitors with potent anti-diabetic activity. The synthetic route is accessible, and the described in vitro and in vivo protocols provide a robust framework for the comprehensive evaluation of these compounds. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Furthermore, detailed pharmacokinetic and toxicological studies will be crucial to advance the most promising candidates towards clinical development. The unique structural features of this class of compounds may offer advantages in terms of drug-like properties and selectivity over other PTP1B inhibitors, making them a valuable addition to the arsenal of potential anti-diabetic drugs.
References
-
Kovalenko, S. I., et al. (2020). (1R,3S)-3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-tri-methyl-cyclo-pentane-1-carb-oxy-lic acid as a new anti-diabetic active pharmaceutical ingredient. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1416–1420. [Link]
-
Kovalenko, S. I., et al. (2020). Synthesis of (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2- trimethylcyclopentane-1-carboxylic acid, 4. ResearchGate. [Link]
- Merzlikin, A. V., et al. (2009).
- Chuev, V. P., et al. (2017). [Antihyperglycemic activity of a new derivative of 1,2,2,3-tetramethylcyclopentane-1-carboxylic acid]. Eksperimental'naia i klinicheskaia farmakologiia, 80(10), 28-31.
- Jain, S. K., et al. (2009). The role of PTP-1B in diabetes. Journal of Molecular and Cellular Cardiology, 46(4), 449-458.
- Dong, Z., et al. (2016). Synthesis and biological evaluation of novel benzimidazole derivatives as potential anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588.
Sources
- 1. (1R,3S)-3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid as a new anti-diabetic active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New bioactive secondary metabolites from fungi: 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1 R,3 S)-3-(1 H-Benzo[ d]imidazol-2-yl)-1,2,2-tri-methyl-cyclo-pentane-1-carb-oxy-lic acid as a new anti-diabetic active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plant Growth Regulators Derived from 3-Oxabicyclo[3.2.1]octane-2,4-dione
Introduction: A Novel Scaffold for Plant Growth Regulation
The 3-Oxabicyclo[3.2.1]octane-2,4-dione scaffold represents a compelling chemical framework for the development of novel plant growth regulators. This bicyclic anhydride is structurally related to cantharidin, a potent natural toxin known for its insecticidal and herbicidal properties.[1][2] The core of this scaffold is the anhydride of cantharidic acid, and its trimethylated derivative is commonly known as camphoric anhydride.[3] The biological activity of cantharidin and its analogues is primarily attributed to their inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), crucial enzymes in cellular signaling pathways in both plants and animals.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of plant growth regulators derived from the this compound core, with a focus on their potential as potent plant growth inhibitors or herbicides.
Chemical Structure and Properties
The foundational structure of the plant growth regulators discussed herein is the this compound ring system.
Caption: Core structure of this compound.
Substitutions on this core structure can modulate its biological activity, solubility, and selectivity. For instance, the addition of methyl groups, as seen in camphoric anhydride, can alter its physicochemical properties.[3] The development of derivatives with varying lipophilicity and electronic properties is a key strategy in optimizing their efficacy as plant growth regulators.
Proposed Mechanism of Action: Inhibition of Protein Phosphatases
The primary mode of action for this compound derivatives is hypothesized to be the inhibition of protein phosphatases, particularly PP1 and PP2A, mirroring the activity of cantharidin.[5][7] These enzymes are essential for a multitude of cellular processes in plants, including hormone signal transduction, cell cycle control, and stress responses. By inhibiting PP1 and PP2A, these compounds can disrupt these fundamental processes, leading to potent growth inhibition and, at higher concentrations, herbicidal effects.
Caption: Proposed signaling pathway for this compound derivatives.
Synthesis Protocols
The synthesis of this compound derivatives can be achieved through various organic synthesis routes. A general and adaptable method involves a Diels-Alder reaction followed by subsequent modifications. The following is a representative protocol based on the synthesis of related bicyclic compounds.[8][9]
Protocol 1: Synthesis of a Substituted this compound Derivative
This protocol describes a potential pathway and should be optimized for specific target molecules.
Materials:
-
Furan or a substituted furan derivative
-
Maleic anhydride or a substituted maleic anhydride
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Diels-Alder Cycloaddition:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the furan derivative (1.0 eq) and maleic anhydride derivative (1.1 eq) in anhydrous toluene.
-
Add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the this compound derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application Notes for Plant Growth Regulation Studies
The primary application of these compounds is expected to be in the inhibition of plant growth. Therefore, bioassays should be designed to quantify these inhibitory effects.
1. Preparation of Stock Solutions:
-
Due to the likely low aqueous solubility of many derivatives, prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or acetone at a concentration of 10-100 mM.
-
For use in aqueous plant growth media, the final concentration of the organic solvent should not exceed 0.1% (v/v) to avoid solvent-induced phytotoxicity. A solvent-only control is essential in all experiments.
2. Determining Optimal Concentration Range:
-
A dose-response experiment is critical to determine the effective concentration range.
-
Test a wide range of concentrations, for example, from 0.1 µM to 1000 µM, in a logarithmic series (e.g., 0.1, 1, 10, 100, 1000 µM).
-
The goal is to identify the EC₅₀ (half-maximal effective concentration) for growth inhibition.
3. Selection of Plant Species:
-
Initial screening should include both a monocot and a dicot species to assess for selective activity.
-
Model organisms such as Arabidopsis thaliana (dicot) and Oryza sativa (rice, monocot) are recommended due to their well-characterized genetics and rapid growth cycles.
-
For agricultural applications, testing on relevant crop and weed species is necessary.
Experimental Protocols for Bioassays
Protocol 2: In Vitro Seed Germination and Seedling Growth Assay
This assay is a rapid and effective method for screening the phytotoxicity of novel compounds.
Materials:
-
Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce, radish)
-
Sterile Petri dishes (60 mm or 90 mm)
-
Sterile filter paper
-
Growth medium (e.g., 0.5x Murashige and Skoog (MS) medium with 1% sucrose, solidified with 0.8% agar)
-
Test compound stock solution
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 10% bleach solution with a drop of Tween-20.
-
Rinse the seeds 3-5 times with sterile distilled water.
-
-
Plating:
-
Prepare the growth medium and autoclave.
-
While the medium is still molten (around 50-60°C), add the test compound to achieve the desired final concentrations. Also, prepare a control plate with the solvent only.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Aseptically place the sterilized seeds on the surface of the agar.
-
-
Incubation:
-
Seal the Petri dishes with parafilm and place them in a growth chamber under appropriate conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-14 days), measure the germination rate, primary root length, and fresh weight of the seedlings.
-
Calculate the percent inhibition for each parameter relative to the solvent control.
-
Plot the percent inhibition against the log of the compound concentration to determine the EC₅₀ value.
-
Protocol 3: Root Growth Inhibition Assay with Arabidopsis thaliana
This assay provides more detailed information on the specific effect on root development.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Square Petri dishes (100 x 100 mm)
-
0.5x MS medium with 1% sucrose and 1% agar
-
Test compound stock solution
-
Growth chamber
Procedure:
-
Seed Plating and Germination:
-
Sterilize and stratify Arabidopsis seeds by placing them in sterile water at 4°C for 2-4 days.
-
Prepare square Petri dishes with MS medium.
-
Pipette the stratified seeds in a line at the top of the plate.
-
Place the plates vertically in a growth chamber to allow the roots to grow along the surface of the agar.
-
-
Compound Application:
-
After 4-5 days of growth, when the primary root is established, transfer the seedlings to new plates containing the test compound at various concentrations.
-
Mark the position of the root tip at the time of transfer.
-
-
Incubation and Measurement:
-
Return the plates to the growth chamber and incubate for an additional 3-5 days.
-
Measure the new root growth from the marked point to the new root tip.
-
-
Analysis:
-
Calculate the percent root growth inhibition compared to the control and determine the EC₅₀.
-
Data Presentation
Quantitative data should be summarized in a clear and concise format.
Table 1: Hypothetical Dose-Response Data for a this compound Derivative on Arabidopsis thaliana Root Growth
| Compound Concentration (µM) | Average Root Growth (mm) ± SD | Percent Inhibition |
| 0 (Control) | 25.2 ± 2.1 | 0 |
| 0.1 | 24.8 ± 1.9 | 1.6 |
| 1 | 20.1 ± 2.5 | 20.2 |
| 10 | 12.5 ± 1.8 | 50.4 |
| 100 | 2.3 ± 0.9 | 90.9 |
| 1000 | 0.1 ± 0.1 | 99.6 |
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of a new class of plant growth inhibitors and herbicides. The structural similarity to cantharidin provides a strong rationale for their proposed mechanism of action via the inhibition of protein phosphatases PP1 and PP2A. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of novel derivatives.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies to correlate specific structural modifications with biological activity, aiding in the rational design of more potent and selective compounds.
-
Molecular docking studies with plant PP1 and PP2A to further elucidate the binding interactions and guide lead optimization.[10][11][12]
-
Elucidation of the precise downstream effects of PP2A inhibition in plants to better understand the physiological and molecular responses to these compounds.
-
Evaluation of the environmental fate and non-target effects of lead compounds to ensure their suitability for agricultural applications.
By following the methodologies presented here, researchers can effectively explore the potential of this exciting new class of plant growth regulators.
References
- Costa, A. V., Barbosa, L. C. de A., Demuner, A. J., & Silva, A. A. (1999). Synthesis and Herbicidal Activity of 2α,4α-Dimethyl-8-Oxabicyclo[3.2.1]Oct-6-En-3-One Derivatives. Journal of Agricultural and Food Chemistry, 47(11), 4807–4814.
- Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. (2013). Request PDF.
- McCluskey, A., Keane, M. A., Mudge, R. J., Sim, A. T. R., Sakoff, J. A., & Gilbert, J. (2002). Cantharidin analogues: synthesis and evaluation of growth inhibition in a panel of selected tumour cell lines. Bioorganic & Medicinal Chemistry, 10(10), 3279–3288.
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing.
- Barbosa, L. C. de A., de Alvarenga, E. S., Demuner, A. J., Figueiredo, R., & da Silva, A. A. (2003). Synthesis of new aliphatic and aromatic phytotoxic derivatives of 2α,4α‐dimethyl‐8‐oxabicyclo[3.2.1]oct‐6‐en‐3‐one. Pest Management Science, 59(9), 985–992.
- Herbicidally active cyclic dione compounds, or derivatives thereof, substituted by a phenyl which has an alkynyl-containing substituent. (2014).
- Li, W., Xie, L., Chen, Z., Zhu, Y., Sun, Y., Miao, Y., Xu, Z., & Han, L. (2017). Overview of Cantharidin and its Analogues. Current Cancer Drug Targets, 17(7), 627–637.
- Deng, L., Wang, Y., Liu, Y., Zhang, H., & Li, Z. (2014). Cantharidin and Its Anhydride-Modified Derivatives: Relation of Structure to Insecticidal Activity. International Journal of Molecular Sciences, 15(12), 22929–22944.
- Rational Design and Molecular Docking-Based in Silico Affinity Analysis of Dioxabicyclo Octane Hybrids. (n.d.). Premier Science.
- Rational Design and Molecular Docking-Based in Silico Affinity Analysis of Dioxabicyclo Octane Hybrids. (2025).
- On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. (n.d.). PMC.
- Cantharidin : origin and synthesis. (n.d.). Cours Chimie générale et organique.
- Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- New 8-Oxabicyclo[3.2.
- Molecular docking and dynamic simulation studies against the ERα of breast cancer using biomolecules from Asparagus aethiopicus L. (2025). Plant Science Today.
- The Science of Natural and Synthetic PGRs (Plant Growth Regul
- This compound, 1,8,8-trimethyl-. (n.d.). the NIST WebBook.
- PLANT GROWTH REGUL
- Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application. (n.d.). Scientific & Academic Publishing.
- ChemInform Abstract: Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. (2013). Request PDF.
- Cantharidin-Based Verbenone Derivatives as a Novel Insecticide against Plutella xylostella: Design, Synthesis, Insecticidal Activity Evalu
- The Etymology of Chemical Names: Tradition and Convenience vs.
Sources
- 1. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]
- 2. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]
- 3. This compound, 1,8,8-trimethyl- [webbook.nist.gov]
- 4. Cantharidin analogues: synthesis and evaluation of growth inhibition in a panel of selected tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Cantharidin and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cantharidin-Based Verbenone Derivatives as a Novel Insecticide against Plutella xylostella: Design, Synthesis, Insecticidal Activity Evaluation, and 3D QSAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. premierscience.com [premierscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking and dynamic simulation studies against the ERα of breast cancer using biomolecules from Asparagus aethiopicus L. | Plant Science Today [horizonepublishing.com]
Application Notes and Protocols: Ring-Opening Reactions of 3-Oxabicyclo[3.2.1]octane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Strained Bicyclic Anhydride
3-Oxabicyclo[3.2.1]octane-2,4-dione, a strained bicyclic anhydride, represents a versatile and powerful building block in modern organic synthesis. Its inherent ring strain makes it highly susceptible to nucleophilic attack, providing a reliable platform for the stereocontrolled synthesis of highly functionalized cis-1,3-disubstituted cyclopentane derivatives. These cyclopentanoid structures are prevalent in a wide array of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various therapeutic agents, making the ring-opening reactions of this dione a critical tool for drug discovery and development.
This guide provides an in-depth exploration of the key ring-opening reactions of this compound, namely alcoholysis, aminolysis, and hydrolysis. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-tested protocols, and discuss the critical parameters that govern reaction outcomes and stereoselectivity.
I. Mechanistic Overview: The Driving Force of Ring Strain
The reactivity of this compound is dominated by the electrophilicity of its two carbonyl carbons and the significant strain energy of the bicyclic system. Nucleophilic attack on either carbonyl group leads to the irreversible cleavage of an acyl-oxygen bond, relieving ring strain and driving the reaction forward. The stereochemical outcome of this process is a key feature; the incoming nucleophile and the newly formed carboxylic acid (or its derivative) are typically oriented in a cis relationship on the cyclopentane ring, a direct consequence of the bicyclic structure of the starting material.
Caption: Generalized workflow of the ring-opening reaction.
II. Alcoholysis: Accessing Monoesters with High Stereocontrol
The reaction of this compound with alcohols, or alcoholysis, is a highly effective method for the synthesis of cis-3-(alkoxycarbonyl)cyclopentane-1-carboxylic acids. This reaction can be performed under both basic and acidic conditions, with the choice of catalyst influencing reaction rates and compatibility with other functional groups.
Causality Behind Experimental Choices:
-
Base-Catalyzed Alcoholysis: In the presence of a non-nucleophilic base, the alcohol is deprotonated to its more nucleophilic alkoxide form, which readily attacks one of the carbonyl carbons. This method is generally faster and proceeds under milder conditions. However, it is sensitive to base-labile functional groups.
-
Acid-Catalyzed Alcoholysis: A Lewis or Brønsted acid can activate a carbonyl group, rendering it more electrophilic and susceptible to attack by a neutral alcohol molecule. This approach is suitable for substrates with acid-stable functionalities.
Protocol 1: Base-Catalyzed Methanolysis
This protocol describes the reaction with sodium methoxide to yield methyl cis-3-carboxycyclopentane-1-carboxylate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe) solution (e.g., 25 wt. % in methanol)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding 1 M HCl until the pH is approximately 2-3.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by silica gel chromatography if necessary.
| Parameter | Value | Rationale |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, while room temperature ensures completion. |
| Solvent | Anhydrous Methanol | Serves as both the reactant and the solvent, ensuring high concentration of the nucleophile. |
| Base | Sodium Methoxide | A strong, non-hindered base that efficiently generates the methoxide nucleophile. |
| Work-up | Acidic Quench | Neutralizes the excess base and protonates the carboxylate to the carboxylic acid. |
III. Aminolysis: Crafting Amide-Containing Scaffolds
The reaction with amines, or aminolysis, provides access to cis-3-(aminocarbonyl)cyclopentane-1-carboxylic acids. This reaction is typically highly efficient and proceeds readily due to the high nucleophilicity of amines. The resulting amide functionality is a key feature in many pharmaceutical compounds.
Protocol 2: Aminolysis with Benzylamine
This protocol details the synthesis of cis-3-((benzylamino)carbonyl)cyclopentane-1-carboxylic acid.
Materials:
-
This compound
-
Benzylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approximately 0.3 M concentration) in a round-bottom flask with a magnetic stirrer.
-
Add benzylamine (1.05 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (2x) to remove excess benzylamine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which may precipitate upon concentration and can be collected by filtration.
Caption: A streamlined workflow for the aminolysis reaction.
IV. Hydrolysis: Generating the Parent Diacid
Hydrolysis of this compound cleaves the anhydride to yield cis-1,3-cyclopentanedicarboxylic acid. This reaction can be catalyzed by either acid or base, or can proceed, albeit more slowly, in neutral water.
Protocol 3: Aqueous Hydrolysis
This protocol outlines the straightforward hydrolysis to the dicarboxylic acid.
Materials:
-
This compound
-
Deionized water
-
Optional: Catalytic amount of HCl or NaOH
Procedure:
-
Suspend this compound (1.0 eq) in deionized water.
-
For accelerated hydrolysis, add a catalytic amount of hydrochloric acid or sodium hydroxide.
-
Heat the mixture to 50-70 °C with stirring. The solid will gradually dissolve as the dicarboxylic acid is formed.
-
Continue heating and stirring for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath to crystallize the product.
-
Collect the crystalline cis-1,3-cyclopentanedicarboxylic acid by vacuum filtration and wash with a small amount of cold water.
-
Dry the product under vacuum.
V. Stereoselectivity and Desymmetrization
A significant application of the ring-opening of this compound lies in its potential for asymmetric synthesis. As a meso compound, its desymmetrization through reaction with a chiral, non-racemic nucleophile can lead to the formation of enantioenriched products. For instance, the use of a chiral alcohol in the presence of a suitable catalyst can selectively produce one enantiomer of the resulting monoester. Similarly, kinetic resolution with a chiral amine can also be employed to obtain enantioenriched amides and unreacted anhydride.
VI. Applications in Drug Development
The cis-1,3-disubstituted cyclopentane motif generated from the ring-opening of this compound is a key structural element in numerous pharmaceuticals. For example, this core is found in antiviral agents where the cyclopentane ring serves as a carbocyclic analogue of a sugar moiety in nucleosides. Furthermore, the dicarboxylic acid or its derivatives can serve as versatile handles for further synthetic manipulations, allowing for the construction of complex molecular architectures with potential therapeutic applications. The predictable stereochemical outcome of the ring-opening reaction is particularly valuable in the synthesis of chiral drugs, where specific stereoisomers are often responsible for the desired pharmacological activity.
References
-
Kirk, D. T. (2014). The enantioselective generation of bridgehead enolates. [PhD thesis, University of Nottingham]. Nottingham ePrints. [Link]
- Ogawa, S., & Orihara, M. (1989). Synthesis of (±)-3-amino-2,4-dihydroxy-6-hydroxymethyl-8-oxabicyclo[3.2.1]octane derivatives, and their anhydroring-migration with hydrogen bromide-acetic acid.
-
PrepChem. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound, 1,8,8-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Matsuo, J. (2018). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Synfacts, 14(06), 0581.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Oxabicyclo[3.2.1]octane-2,4-dione
Welcome to the technical support guide for the purification of 3-Oxabicyclo[3.2.1]octane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating and purifying this bicyclic anhydride. While specific literature on the purification of this exact molecule is limited, the principles outlined here are derived from the fundamental chemistry of cyclic anhydrides and are broadly applicable. This guide provides field-proven insights to help you achieve high purity and yield.
I. Core Concepts & Initial Assessment
This compound is a bicyclic anhydride. Its structure dictates its reactivity and the potential impurities you may encounter. The primary challenge in its purification is the susceptibility of the anhydride functional group to hydrolysis.[1] Anhydrides react with water to form the corresponding dicarboxylic acids, which is often the main impurity.[1]
Before selecting a purification method, a preliminary analysis of the crude product is essential. Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy can provide valuable information about the major impurities present.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm, which I don't expect for the pure product. What is this impurity?
Answer: This is a classic sign of the presence of the corresponding dicarboxylic acid, which is formed by the hydrolysis of the anhydride ring. The carboxylic acid protons typically resonate in this downfield region.
-
Cause: Exposure of your crude product or purification solvents to moisture. Cyclic anhydrides are particularly prone to hydrolysis.[1][2]
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for both the reaction and purification steps.
-
Purification Strategy: Recrystallization is often effective at removing the more polar diacid impurity. Choose a non-polar, anhydrous solvent in which the anhydride has good solubility at high temperatures and poor solubility at low temperatures. The diacid, being more polar, will hopefully remain in the cold solvent.
-
Question: My yield is significantly lower after column chromatography on silica gel. Where did my product go?
Answer: There are two likely culprits: irreversible adsorption to the silica gel or decomposition on the stationary phase.
-
Cause:
-
Decomposition: Standard silica gel is slightly acidic and contains surface-bound water, which can catalyze the hydrolysis of the anhydride on the column.
-
Irreversible Adsorption: The polar nature of the dione functionality can lead to strong binding to the silica surface.
-
-
Solution:
-
Deactivate the Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. This is typically done by preparing the column slurry with a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.
-
Minimize Contact Time: Run the column with slightly more polar eluent than initially planned to expedite the elution of the compound, reducing the time it spends on the stationary phase.
-
Question: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated upon cooling, leading to the separation of a liquid phase instead of crystals.
-
Cause:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The concentration of the solute is too high.
-
Significant impurities are present, which can depress the melting point and interfere with crystal lattice formation.
-
-
Solution:
-
Change Solvent: Choose a solvent with a lower boiling point.
-
Use More Solvent: Dilute the solution to prevent supersaturation. You can always remove the excess solvent later under reduced pressure.
-
Gradual Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to initiate crystallization.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound?
A1: The optimal method depends on the nature and quantity of impurities.
-
For removing the hydrolyzed diacid: Recrystallization from a non-polar, anhydrous solvent (e.g., toluene, diethyl ether, or a mixture of ethyl acetate and hexanes) is often the most effective method.[3]
-
For removing non-polar impurities or isomers: Flash column chromatography on deactivated silica gel is a good choice.[4]
-
For high purity on a small scale: Sublimation can be an excellent technique if the compound is thermally stable and has a suitable vapor pressure.
Q2: How should I store the purified product to prevent decomposition?
A2: Given its moisture sensitivity, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and placed in a desiccator to protect it from atmospheric moisture.[5] For long-term storage, refrigeration at low temperatures (e.g., 2-8°C) is recommended to minimize degradation.[5]
Q3: Can I use water as a solvent for recrystallization?
A3: No. Water will readily react with the anhydride to cause hydrolysis, leading to the formation of the dicarboxylic acid and decomposition of your desired product.[1] Always use anhydrous organic solvents.
IV. Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)
This protocol is designed to remove polar impurities like the hydrolyzed diacid.
-
Dissolution: In an oven-dried flask under a nitrogen atmosphere, dissolve the crude this compound in the minimum amount of warm, anhydrous ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, dry flask.
-
Precipitation: Slowly add anhydrous hexanes to the warm solution until it becomes slightly cloudy (the point of saturation).
-
Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold, anhydrous hexanes.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This protocol is suitable for separating compounds with different polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) containing 0.5% triethylamine.
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the solvent mixture, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
The diagram below illustrates the primary degradation pathway of concern during purification.
Caption: Hydrolysis of the anhydride to a diacid impurity.
VI. Data Summary
The choice of recrystallization solvent is critical. The ideal solvent should exhibit the following properties:
| Solvent Property | Ideal Characteristic | Rationale |
| Solubility of Anhydride | Poor at low temp, good at high temp | Allows for dissolution when hot and precipitation upon cooling.[3] |
| Solubility of Impurity | Remains soluble at low temperatures | Keeps impurities in the mother liquor, separating them from the crystallized product. |
| Reactivity | Inert | Must not react with the anhydride (e.g., must be aprotic and anhydrous). |
| Boiling Point | Below the melting point of the anhydride | Prevents the compound from oiling out instead of dissolving. |
| Volatility | Moderately volatile | Easy to remove from the final product under vacuum. |
References
- National Center for Biotechnology Information. (n.d.). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. National Institutes of Health.
- LibreTexts. (2022, September 25). Chemistry of Acid Anhydrides. Chemistry LibreTexts.
- ResearchGate. (n.d.). Current diversity of cyclic anhydrides for the Castagnoli-Cushman-type formal cycloaddition reactions: Prospects and challenges. ResearchGate.
- ChemBK. (2024, April 10). 1,8,8-TRIMETHYL-3-OXABICYCLO[3.2.1]OCTANE-2,4-DIONE. ChemBK.
- Scribd. (n.d.). Recrystallization of Acetanilide (2EMT - Group 1, 2009). Scribd.
Sources
Technical Support Center: Scale-Up of 3-Oxabicyclo[3.2.1]octane-2,4-dione Production
Welcome to the technical support center for the production of 3-Oxabicyclo[3.2.1]octane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and scale-up of this valuable bicyclic anhydride. As a key intermediate in the synthesis of various compounds, including herbicides and pharmaceuticals, robust and scalable production methods are crucial.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common issues in your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound and its derivatives.
Q1: What are the most common synthetic routes for this compound?
There are several established methods for the synthesis of the this compound core structure. The choice of route often depends on the desired scale, available starting materials, and stereochemical requirements. Key approaches include:
-
Diels-Alder Reaction: A common method involves the [4+2] cycloaddition of a diene, such as furan, with a suitable dienophile. Subsequent modifications of the adduct can lead to the desired dione structure.[3] The stereoselectivity of this reaction (exo vs. endo) is a critical parameter to control.
-
Rearrangement of Bicyclic Precursors: Certain synthetic pathways utilize the rearrangement of other bicyclic systems to form the 3-Oxabicyclo[3.2.1]octane skeleton. For instance, the rearrangement of adducts from the reaction of furan and tetrabromocyclopropene has been reported.[3]
-
From Camphoric Acid: For substituted derivatives like 1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione, a straightforward approach is the dehydration of camphoric acid, often using a dehydrating agent like acetic anhydride or by thermal means.[4][5]
-
Intramolecular Cyclization: The synthesis can also be achieved through intramolecular cyclization of appropriately functionalized cyclohexane precursors.
Q2: How can I control the stereoselectivity (exo/endo) during a Diels-Alder synthesis?
Controlling stereoselectivity is a common challenge in Diels-Alder reactions. The formation of the thermodynamically more stable exo adduct is often favored, especially in reactions involving furan.[3] To influence the stereochemical outcome, consider the following:
-
Reaction Temperature: Lower temperatures generally favor the formation of the kinetically controlled endo product. However, the retro-Diels-Alder reaction can lead to isomerization to the more stable exo product at higher temperatures.
-
Lewis Acid Catalysis: The use of Lewis acids can alter the stereoselectivity of the cycloaddition by coordinating to the dienophile.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of the exo and endo pathways.
-
Steric Hindrance: Modifying the steric bulk of the reactants can favor the formation of one isomer over the other.
Q3: My final product is unstable and degrades over time. What are the likely causes and how can I improve stability?
The primary cause of instability for this compound is the hydrolysis of the cyclic anhydride ring. Anhydrides are susceptible to reaction with water, which opens the ring to form the corresponding dicarboxylic acid. To enhance stability:
-
Ensure Anhydrous Conditions: During synthesis, work-up, and storage, it is critical to exclude moisture. Use dry solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Thoroughly purify the product to remove any acidic or basic impurities that could catalyze hydrolysis.
-
Storage: Store the purified product in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) at a low temperature.
II. Troubleshooting Guide
This section provides a more detailed, problem-and-solution-oriented guide for specific challenges you may encounter during the scale-up of this compound production.
Problem 1: Low Yield or Incomplete Reaction
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of the desired product is consistently low.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | The reaction kinetics may be slower than anticipated, especially at a larger scale where heat and mass transfer can be limiting. | 1. Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, NMR). 2. Gradually increase the reaction temperature in small increments, while monitoring for byproduct formation. 3. Extend the reaction time until no further conversion of the starting material is observed. |
| Reagent Purity and Stoichiometry | Impurities in starting materials can inhibit the reaction. Incorrect stoichiometry can lead to incomplete conversion. | 1. Verify the purity of all reagents using techniques like NMR or melting point analysis. 2. Re-calculate and carefully measure the molar equivalents of all reactants. For scale-up, ensure accurate weighing and dispensing. |
| Catalyst Deactivation | If a catalyst is used (e.g., a Lewis acid), it may be deactivated by impurities (especially water) in the reaction mixture. | 1. Ensure all reagents and solvents are rigorously dried. 2. Consider adding the catalyst in portions throughout the reaction. 3. Experiment with a higher catalyst loading, but be mindful of potential side reactions. |
| Poor Mixing/Agitation | In larger reaction vessels, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. | 1. Use an overhead stirrer with an appropriately sized impeller for the reaction vessel. 2. Ensure the stirring speed is sufficient to create a vortex and maintain a homogeneous mixture. |
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the product and starting material.
-
NMR or GC-MS analysis of the crude product shows the presence of unexpected peaks.
Possible Causes & Solutions:
-
Side Reactions: At higher temperatures or with certain catalysts, alternative reaction pathways can become significant.
-
Decomposition: The product or intermediates may be unstable under the reaction conditions, leading to decomposition products.
-
Polymerization: Some starting materials or intermediates may be prone to polymerization.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting byproduct formation.
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product is difficult to crystallize from the reaction mixture.
-
The product co-elutes with impurities during column chromatography.
-
The isolated product is an oil instead of the expected solid.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization or lead to the formation of an oil. | 1. Attempt to remove impurities by performing an aqueous wash of the organic extract to remove water-soluble byproducts. 2. Use a different solvent system for crystallization or chromatography. A solvent screen can identify conditions that provide better separation. 3. Consider converting the product to a crystalline derivative for purification, followed by regeneration of the desired product. |
| Residual Solvent | Trapped solvent can lower the melting point and prevent solidification. | 1. Dry the product under high vacuum for an extended period. 2. Use a rotary evaporator with gentle heating to remove volatile solvents. 3. Lyophilization can be effective for removing residual water or other suitable solvents. |
| Product is Inherently an Oil | Some derivatives of this compound may be low-melting solids or oils at room temperature. | 1. Confirm the expected physical state from literature sources. 2. If an oil is expected, focus on purification techniques suitable for non-crystalline materials, such as flash chromatography or distillation under reduced pressure. |
Experimental Protocol: Synthesis of (1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione from (1R)-(-)-Camphoric Acid
This protocol is adapted from established methods for the synthesis of cyclic anhydrides from dicarboxylic acids.[4][6]
Materials:
-
(1R)-(-)-Camphoric acid
-
Acetic anhydride
-
Anhydrous toluene
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1R)-(-)-Camphoric acid (1 equivalent).
-
Reagent Addition: Add acetic anhydride (1.5 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Purification:
-
Add anhydrous toluene to the crude residue and concentrate again under reduced pressure to azeotropically remove any remaining acetic acid.
-
Induce crystallization by adding a minimal amount of a hot solvent in which the anhydride is sparingly soluble at room temperature (e.g., a mixture of toluene and hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
Synthetic Pathway:
Caption: Synthesis of a camphoric acid derivative.
III. References
-
Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. (2010). Tetrahedron Letters. Available at: [Link]
-
Theoretical Investigation on Brønsted-Base-Catalyzed Diversified Annulations of Ethylidene 1,3-Indenedione and Vinyl 1,2-Diketone Delivering Oxabicyclo[3.2.1] Octane, Spiro[4.5]Decane, and Branched Triquinane. (2024). Crimson Publishers. Available at: [Link]
-
Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene. (1981). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Process for the preparation of bicyclic diketone salts. (2005). Google Patents. Available at:
-
Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. (2022). National Institutes of Health. Available at: [Link]
-
Synthesis of (1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione, 2. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. (2005). SciELO. Available at: [Link]
-
Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. (n.d.). SciSpace. Available at: [Link]
-
Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles. (2020). Symmetry. Available at: [Link]
-
1,8,8-TRIMETHYL-3-OXABICYCLO[3.2.1]OCTANE-2,4-DIONE. (2024). ChemBK. Available at: [Link]
-
Synthesis of 8-Oxabicyclo[3.2.1]octanes. (2018). Thieme Chemistry. Available at: [Link]
-
Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. (2017). ResearchGate. Available at: [Link]
Sources
- 1. US6911547B1 - Process for the preparation of bicyclic diketone salts - Google Patents [patents.google.com]
- 2. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3-Oxabicyclo[3.2.1]octane-2,4-dione Derivatization
Welcome to the technical support center for the derivatization of 3-Oxabicyclo[3.2.1]octane-2,4-dione and its analogs. This bicyclic anhydride is a privileged scaffold in medicinal chemistry and drug development, serving as a rigid, three-dimensional building block for a wide array of molecular architectures.[1][2] The primary route for its diversification is the nucleophilic ring-opening of the strained anhydride moiety.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during these critical derivatization reactions. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes with confidence.
Frequently Asked Questions (FAQs)
Q1: My ring-opening reaction with a primary amine is stalling, resulting in low conversion. What are the most common reasons for this? A: Incomplete conversion is often due to insufficient nucleophilicity of the amine, poor solubility of the starting materials, or running the reaction at too low a temperature. Sterically hindered amines or anilines with electron-withdrawing groups are less reactive and typically require more forcing conditions or catalytic activation. See our Troubleshooting Guide: Low or No Conversion for a detailed action plan.
Q2: I'm observing a significant side product that appears to be the imide. How can I prevent its formation? A: Imide formation occurs when the initially formed carboxylic acid amide undergoes a secondary, intramolecular dehydration reaction. This is highly common when using primary amines at elevated temperatures (>80 °C) or for extended reaction times. To minimize this, run the reaction at the lowest effective temperature and monitor closely to stop it upon consumption of the starting anhydride. For more strategies, refer to the Troubleshooting Guide: Side Product Formation .
Q3: The reaction is messy, and my final yield after purification is poor. What are the key parameters I should focus on for optimization? A: Low isolated yields often stem from a combination of incomplete reaction, side product formation, and difficult purification. The most critical parameters to investigate are solvent, temperature, and stoichiometry . Aprotic polar solvents often perform well, and a slight excess (1.1-1.2 equivalents) of the nucleophile is typically optimal. Our Key Reaction Parameters and Their Optimization table provides a systematic guide to fine-tuning your conditions.
Q4: How can I achieve stereoselective derivatization of a substituted this compound? A: Stereoselectivity in these systems is primarily governed by steric approach control. The incoming nucleophile will preferentially attack the less sterically hindered carbonyl group. If your scaffold lacks sufficient steric bias, achieving high selectivity can be challenging and may require screening chiral catalysts or employing enzymatic methods. Organocatalysis, in particular, has shown success in achieving high stereoselectivity in related bicyclic systems.[3]
Q5: Is a catalyst necessary for the aminolysis or alcoholysis of this anhydride? A: While many reactive nucleophiles will open the anhydride ring without a catalyst, the reaction can be slow. For less reactive nucleophiles, or to accelerate the reaction at lower temperatures, a catalyst is often beneficial. Common choices include tertiary amines (e.g., triethylamine, DIPEA) as bases or Lewis acids. However, be aware that basic conditions can sometimes promote side reactions like epimerization.
Troubleshooting Guides: From Problem to Solution
Problem: Low or No Conversion
Low conversion is a frequent hurdle, indicating that the activation energy for the nucleophilic attack is not being overcome.
-
Potential Cause 1: Insufficient Nucleophile Reactivity.
-
Causality: The rate of anhydride ring-opening is directly proportional to the nucleophilicity of the attacking species. Electron-poor nucleophiles (e.g., 4-nitroaniline) or sterically bulky nucleophiles (e.g., tert-butylamine) react sluggishly.
-
Solutions:
-
Increase Temperature: Incrementally increase the reaction temperature in 10-20 °C steps. Monitor by TLC or LC-MS for product formation and the appearance of degradation products.
-
Add a Catalyst: For amine nucleophiles, adding a non-nucleophilic base like pyridine or DIPEA (0.1-1.0 equiv) can catalyze the reaction. For alcohol nucleophiles, a Lewis acid (e.g., Sc(OTf)₃, MgCl₂) or a Brønsted acid (e.g., p-TsOH) can activate the carbonyl group.
-
Use a More Activating Solvent: Switching from a nonpolar solvent like toluene to a polar aprotic solvent such as DMF, DMSO, or NMP can help stabilize the charged tetrahedral intermediate, thus lowering the activation energy.
-
-
-
Potential Cause 2: Poor Solubility.
-
Causality: If either the bicyclic anhydride or the nucleophile is not fully dissolved, the reaction becomes mass-transport limited, leading to a dramatic decrease in the reaction rate.
-
Solutions:
-
Solvent Screening: Test the solubility of your starting materials in a range of solvents (e.g., DCM, THF, Acetonitrile, DMF).
-
Increase Dilution: While seemingly counterintuitive, sometimes increasing the solvent volume can ensure all reagents are in solution and accessible for reaction.
-
Co-Solvent System: Use a mixture of solvents. For example, if your anhydride is soluble in THF but your amine salt is not, adding a small amount of DMF or DMSO can create a homogeneous solution.
-
-
Problem: Side Product Formation
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace can complicate purification and reduce yield.
-
Potential Cause 1: Imide Formation (with Primary Amines).
-
Causality: This is a two-step process: the desired ring-opening followed by a subsequent, often heat-induced, cyclodehydration to form a five-membered imide ring.
-
Solutions:
-
Reduce Temperature: This is the most effective solution. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., room temperature to 50 °C).
-
Limit Reaction Time: Monitor the reaction closely. Once the starting anhydride is consumed, work up the reaction immediately to prevent the slower, secondary cyclization from occurring.
-
Use a Carboxylic Acid Activating Agent: For particularly challenging cases where imide formation is rapid, consider converting the anhydride to a mixed anhydride or an active ester in situ under very mild conditions before adding the amine.
-
-
-
Potential Cause 2: Epimerization.
-
Causality: If the bicyclic scaffold contains stereocenters with adjacent protons that are acidic (e.g., alpha to a carbonyl), basic catalysts or reagents can cause deprotonation and subsequent reprotonation, leading to a mixture of diastereomers.
-
Solutions:
-
Avoid Strong Bases: Do not use strong, non-volatile bases like DBU or NaOH if epimerization is a concern.
-
Use Weakly Basic or Neutral Conditions: If a base is required, opt for a hindered, non-nucleophilic base like 2,6-lutidine or run the reaction neat (if the nucleophile is a liquid) or in a neutral solvent.
-
Acid Catalysis: Consider using mild acid catalysis, which avoids the formation of enolates that lead to epimerization.
-
-
Key Reaction Parameters and Their Optimization
Systematic optimization is key to developing a robust and scalable derivatization protocol. The following table provides guidance on the critical parameters.
| Parameter | Typical Options & Ranges | Effect on Reaction & Causality | Senior Scientist Recommendation |
| Solvent | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Polarity is key. Aprotic polar solvents (DMF, NMP, DMSO) stabilize the charged tetrahedral intermediate, accelerating the reaction. Less polar solvents (Toluene, DCM) are easier to remove but may result in slower reactions.[4] | Start with ACN or THF for a balance of reactivity and ease of workup. If the reaction is sluggish, move to DMF. Be mindful that residual DMF can complicate purification. |
| Temperature | 0 °C to 120 °C | Controls rate vs. selectivity. Higher temperatures increase the reaction rate but can also promote side reactions like imide formation and decomposition. | Begin at room temperature (20-25 °C). If no reaction occurs after 2-4 hours, increase to 50 °C. Only use temperatures >80 °C if the nucleophile is exceptionally unreactive and no imide formation is observed. |
| Stoichiometry | 1.0 to 2.0 equivalents of nucleophile | Drives equilibrium and can affect side products. A slight excess (1.1-1.2 eq) of the nucleophile ensures the complete consumption of the limiting anhydride. A large excess can sometimes lead to double-addition products or complicate purification. | Use 1.1 equivalents of the nucleophile as a standard starting point. This provides a good driving force without making removal of the excess reagent overly difficult. |
| Catalyst | None, Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP), Sc(OTf)₃ | Activates either the nucleophile or electrophile. Basic catalysts (e.g., TEA) deprotonate the nucleophile or the intermediate, increasing reactivity. Lewis acids (e.g., Sc(OTf)₃) coordinate to the carbonyl oxygen, making it more electrophilic. | For slow reactions, add 0.1 equivalents of DMAP. It is a highly effective nucleophilic catalyst for acyl transfer reactions. If epimerization is a concern, avoid basic catalysts altogether. |
| Concentration | 0.05 M to 1.0 M | Impacts reaction kinetics. Higher concentrations lead to faster reaction rates (bimolecular reaction). However, very high concentrations can lead to solubility issues or, in some cases, favor intermolecular side reactions. | A concentration of 0.1 M to 0.5 M is a practical range for initial experiments, balancing reaction rate with solubility and thermal control. |
Visualizing the Workflow and Logic
A clear plan is essential for efficient optimization and troubleshooting.
General Derivatization Workflow
Caption: A standard workflow for the derivatization of this compound.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting common reaction issues.
General Experimental Protocol: Aminolysis
This protocol provides a robust starting point for the derivatization of this compound with a generic primary or secondary amine.
-
Reagent Preparation:
-
To a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the anhydride in a suitable solvent (e.g., acetonitrile) to a concentration of 0.2 M.
-
-
Reaction Initiation:
-
Add the amine nucleophile (1.1 eq) to the solution at room temperature. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 1-2 hours. The disappearance of the starting anhydride is the primary indicator of reaction completion.
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl) to remove excess amine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired pure product.
-
References
- Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
- Benchchem. (n.d.). Bicyclo[3.2.1]octane-2,4-dione.
- National Center for Biotechnology Information. (2025). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. PubMed Central.
- Royal Society of Chemistry. (n.d.). Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction. Organic Chemistry Frontiers.
- BLDpharm. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of 3-Oxabicyclo[3.3.
- National Institute of Standards and Technology. (n.d.). This compound, 1,8,8-trimethyl-. NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). A Guide to Derivatization Reagents for GC.
- University of Munich. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- American Chemical Society. (2014). Annulation Reactions of Allenyl Esters: An Approach to Bicyclic Diones and Medium-Sized Rings. The Journal of Organic Chemistry.
- SciSpace. (n.d.). Stereoselective synthesis of new 8-oxabicyclo[3.2.
- UCT, Inc. (n.d.). Derivatizing Reagents.
- ResearchGate. (2025). Efficient synthesis of bicyclo[3.2.
- National Center for Biotechnology Information. (n.d.). 3-Oxabicyclo(3.2.1)octane. PubChem.
- Research and Reviews. (2019). Computational and Theoretical Study of Active Species of Bridge Head Isomers of C. Journal of Chemistry.
- ResearchGate. (n.d.).
- Sci-Hub. (2014). ChemInform Abstract: Iodobenzene‐Catalyzed Oxabicyclo[3.2.1]octane and [4.2.
- University of California, Davis. (2023).
- Sci-Hub. (1984). The reactivity of 3-Ethenyl-4-methylcyclohex-2-en-1-one and related compounds towards some carbanionic nucleophiles. Australian Journal of Chemistry.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
- ChemBK. (2024). 1,8,8-TRIMETHYL-3-OXABICYCLO[3.2.1]OCTANE-2,4-DIONE.
- Royal Society of Chemistry. (n.d.). Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
stability issues of 3-Oxabicyclo[3.2.1]octane-2,4-dione under acidic/basic conditions
Welcome to the technical support center for 3-Oxabicyclo[3.2.1]octane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this valuable synthetic intermediate. As a bicyclic anhydride, its reactivity is a key asset in synthesis, but it also presents stability challenges, particularly in the presence of acidic or basic aqueous media. This document will equip you with the knowledge to anticipate and mitigate these challenges in your experimental work.
Understanding the Core Stability Issue: Hydrolysis
The primary stability concern for this compound is its susceptibility to hydrolysis. Like other cyclic anhydrides, it readily reacts with water to undergo ring-opening, forming the corresponding dicarboxylic acid, cis-3-(hydroxymethyl)cyclopentane-1,2-dicarboxylic acid. This reaction is often an undesired side reaction that can significantly impact reaction yields and product purity.[1] The rate of this hydrolysis is highly dependent on the pH of the medium, being catalyzed by both acidic and basic conditions.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound, providing explanations and actionable solutions.
Q1: I am observing a decrease in the yield of my desired product when using this compound in a reaction that involves an aqueous workup. What could be the cause?
A1: The most likely cause is the hydrolysis of the anhydride starting material or intermediate during the aqueous workup. This compound is highly sensitive to moisture, and its anhydride ring will open in the presence of water to form the corresponding dicarboxylic acid. This hydrolysis is accelerated in both acidic and basic aqueous solutions.
Troubleshooting Steps:
-
Minimize Contact with Water: If possible, use anhydrous workup conditions. This can involve using a non-aqueous solvent for extraction and drying the organic phase thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Control pH During Workup: If an aqueous workup is unavoidable, maintain the pH as close to neutral as possible. Both strong acids and strong bases will catalyze the hydrolysis. A buffered solution might be beneficial.
-
Reduce Workup Time: Perform the aqueous workup as quickly as possible to minimize the time the anhydride is in contact with water.
-
Low Temperature: Conduct the workup at a low temperature (e.g., 0-5 °C) to decrease the rate of hydrolysis.
Q2: How does the stability of this compound change with pH?
Visualizing pH-Dependent Stability:
The following table and diagram, based on the behavior of a representative cyclic anhydride, illustrate the general trend of stability versus pH.
| pH Range | Relative Rate of Hydrolysis | Predominant Mechanism |
| < 2 | High | Acid-Catalyzed |
| 2 - 6 | Low | Spontaneous (Water-mediated) |
| > 6 | High | Base-Catalyzed |
Diagram of pH-Dependent Hydrolysis Rate:
Caption: General pH-rate profile for cyclic anhydride hydrolysis.
Q3: What is the mechanism of degradation under acidic and basic conditions?
A3: The degradation of this compound in the presence of water proceeds via nucleophilic acyl substitution, with water acting as the nucleophile. The mechanisms are distinct for acidic and basic conditions.
Base-Catalyzed Hydrolysis:
Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks one of the carbonyl carbons of the anhydride. This is followed by the cleavage of the C-O bond in the ring, leading to the formation of a carboxylate and a carboxylic acid. In a basic medium, the carboxylic acid is deprotonated to form a second carboxylate anion.
Caption: Base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Hydrolysis:
In acidic conditions, a proton (H⁺) protonates one of the carbonyl oxygen atoms. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water. Subsequent deprotonation and ring opening yield the dicarboxylic acid.
Caption: Acid-catalyzed hydrolysis of this compound.
Q4: I need to perform a reaction with an amine nucleophile. How can I prevent the hydrolysis of the anhydride?
A4: When reacting this compound with a nucleophile like an amine, it is crucial to maintain anhydrous conditions to prevent the competing hydrolysis reaction.
Experimental Protocol: General Procedure for Aminolysis under Anhydrous Conditions
-
Drying of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).
-
Use anhydrous solvents. Solvents can be dried using standard procedures (e.g., distillation from a suitable drying agent or by passing through a column of activated alumina).
-
Ensure your amine nucleophile is dry. If necessary, distill it from a suitable drying agent (e.g., CaH₂).
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or in a glovebox.[3]
-
-
Reaction Setup and Execution:
-
Assemble the dry glassware while hot and purge with the inert gas.
-
Dissolve the this compound in the anhydrous solvent in the reaction flask under the inert atmosphere.
-
Add the dry amine nucleophile dropwise to the solution at the desired reaction temperature (often starting at a low temperature to control the exotherm).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
-
Workup:
-
Upon completion, the reaction mixture should be worked up under conditions that minimize exposure to water until the desired product is isolated.
-
Q5: How should I store this compound to ensure its long-term stability?
A5: Proper storage is critical to maintain the integrity of this moisture-sensitive compound.
Storage Recommendations:
-
Container: Store in a tightly sealed container. The use of a container with a PTFE-lined cap is recommended. For long-term storage, sealing the container with paraffin film can provide an additional barrier to moisture.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon). If the compound is supplied in a Sure/Seal™ bottle or similar packaging, do not remove the septum.[3]
-
Location: Store in a cool, dry place away from sources of moisture. A desiccator containing a drying agent is an ideal storage environment.[4][5]
-
Handling: When dispensing the reagent, do so in a glovebox or under a positive flow of an inert gas to prevent exposure to atmospheric moisture.
Concluding Remarks
The stability of this compound is intrinsically linked to its reactivity as a cyclic anhydride. While its susceptibility to hydrolysis presents a challenge, understanding the underlying mechanisms and implementing appropriate handling and experimental techniques will enable its successful application in your synthetic endeavors. By maintaining anhydrous conditions and carefully controlling the pH of any aqueous media, researchers can effectively mitigate the risk of degradation and achieve reliable and reproducible results.
References
-
Polymer Bulletin. (n.d.). Kinetics of Maleic Anhydride Hydrolysis and Its Influence on the Curing Behavior of Epoxy Resin. Retrieved from [Link]
-
RSC Publishing. (2015, October 29). Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Hydrolysis of Succinimides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ACS Publications. (2024, November 21). Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules. Retrieved from [Link]
-
ACS Publications. (n.d.). The Hydrolysis of Carboxylic Anhydrides. V.1,2 The Acid Hydrolysis of Acetic and Trimethylacetic Anhydride. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the hydrolysis of acetic anhydride using reaction calorimetry: effects of strong acid catalyst and salts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring strain and polymerizability of cyclic esters. Retrieved from [Link]
-
ACS Publications. (n.d.). Transition state structures for the hydrolysis of cyclic and acyclic carboxylic acid anhydrides. The Journal of Organic Chemistry. Retrieved from [Link]
-
IUCr Journals. (2011, July 7). organic compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics of Hyaluronan Hydrolysis in Acidic Solution at Various pH Values. Biomacromolecules. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]
-
PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics of Hyaluronan Hydrolysis in Acidic Solution at Various pH Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the hydrolysis of (3-triethoxysilylpropyl)succinic acid anhydride by means of FT-IR. Retrieved from [Link]
-
RayPCB. (n.d.). Handling Moisture Sensitive Devices. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. Retrieved from [Link]
-
Proprep. (n.d.). Explain the mechanism of anhydride hydrolysis and its application in preparing carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed rate constant for the hydrolysis of phthalic anhydride as a.... Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Retrieved from [Link]
-
Mini-Circuits Blog. (2015, May 6). Handling Moisture Sensitive Devices. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Optimizing 3-Oxabicyclo[3.2.1]octane-2,4-dione Synthesis
Welcome to the technical support center for the synthesis of 3-Oxabicyclo[3.2.1]octane-2,4-dione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical scaffold. The 3-oxabicyclo[3.2.1]octane core is a key structural motif in various natural products and is a valuable building block in the synthesis of therapeutic agents.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on catalyst selection and optimization.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound is a frequent challenge that can often be traced back to suboptimal catalyst selection or reaction conditions. Here’s a systematic approach to troubleshooting:
A. Catalyst Inactivity or Degradation:
-
Plausible Cause: The chosen catalyst may not be sufficiently active for the specific transformation or could be degrading under the reaction conditions. For instance, Lewis acids like AlCl₃, while effective in promoting certain cyclizations, can also lead to side reactions and decomposition of starting materials or products if not used under strictly controlled conditions.[3]
-
Recommended Action:
-
Re-evaluate Catalyst Choice: Consider alternative catalytic systems. For intramolecular cyclizations, palladium-based catalysts have shown promise in constructing oxabicyclo[3.2.1]octane skeletons.[4] For lactonization reactions, copper and iron-based catalysts are also effective.[5]
-
Verify Catalyst Quality: Ensure the catalyst is of high purity and has been stored correctly to prevent deactivation.
-
Optimize Catalyst Loading: Systematically screen catalyst loading. While higher loading might seem intuitive for increasing yield, it can sometimes lead to an increase in side products.
-
B. Unfavorable Reaction Kinetics:
-
Plausible Cause: The reaction may not be reaching completion due to slow kinetics. This can be influenced by temperature, concentration, and the solvent system.
-
Recommended Action:
-
Temperature Screening: Conduct small-scale experiments at various temperatures. While higher temperatures can increase reaction rates, they can also promote decomposition.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents with different properties. For instance, a switch from a non-polar solvent like toluene to a more polar one like dichloromethane has been shown to improve enantioselectivity in some organocatalytic syntheses of bicyclo[3.2.1]octanes.[2]
-
C. Competing Side Reactions:
-
Plausible Cause: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization, elimination, or alternative cyclization pathways.
-
Recommended Action:
-
Reaction Monitoring: Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress and identify the formation of major byproducts.
-
Additive Screening: The addition of co-catalysts or additives can sometimes suppress side reactions. For example, in some palladium-catalyzed reactions, the choice of ligand is crucial for directing the reaction towards the desired product.[6]
-
Question 2: I am observing the formation of multiple isomers. How can I improve the stereoselectivity of my reaction?
Answer:
Controlling stereoselectivity is critical, especially in the context of drug development where a specific stereoisomer is often the active pharmaceutical ingredient.
A. Catalyst and Ligand Selection:
-
Plausible Cause: The catalyst and its associated ligands play a pivotal role in determining the stereochemical outcome of a reaction. An achiral catalyst will typically produce a racemic mixture of enantiomers, while a chiral catalyst can favor the formation of one enantiomer over the other.
-
Recommended Action:
-
Employ Chiral Catalysts: For enantioselective synthesis, the use of chiral catalysts is essential. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes.[2][7] Proline and its derivatives, as well as cinchona alkaloid-based catalysts, have been successfully employed.[2]
-
Ligand Tuning: In metal-catalyzed reactions, the steric and electronic properties of the ligands coordinated to the metal center can be fine-tuned to control both diastereoselectivity and enantioselectivity.
-
B. Reaction Parameter Optimization:
-
Plausible Cause: Temperature and solvent can influence the transition state energies of competing diastereomeric pathways.
-
Recommended Action:
-
Low-Temperature Reactions: Running the reaction at lower temperatures can often enhance stereoselectivity by favoring the pathway with the lower activation energy.
-
Solvent Screening: The solvent can affect the conformation of the substrate and the catalyst, thereby influencing the stereochemical outcome.
-
Question 3: My catalyst appears to be deactivating during the reaction. What are the potential causes and solutions?
Answer:
Catalyst deactivation can lead to incomplete conversion and is a significant issue in process chemistry.
A. Poisoning of the Catalyst:
-
Plausible Cause: Impurities in the starting materials, solvents, or even the reaction atmosphere (e.g., moisture, oxygen) can act as catalyst poisons.
-
Recommended Action:
-
Purification of Reagents: Ensure all starting materials and solvents are rigorously purified and dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen and moisture.
-
B. Catalyst Agglomeration (for Heterogeneous Catalysts):
-
Plausible Cause: In the case of heterogeneous catalysts, the active metal nanoparticles can agglomerate, leading to a loss of active surface area.
-
Recommended Action:
-
Support Selection: The choice of support material can influence the stability of the catalyst. For example, in the lactonization of succinic acid, Pd supported on Al₂O₃ showed optimal performance and reusability.[8]
-
Reaction Conditions: High temperatures can promote catalyst sintering. Operating at the lowest effective temperature can help maintain catalyst activity.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What are the common starting materials for the synthesis of the this compound core?
A1: The synthesis of this bicyclic system can be approached from various starting materials. A common strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a substituted (1R,3S)-camphoric acid has been used to prepare (1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione.[9] Another approach involves the rearrangement of an ene adduct formed from the reaction of chloral with cyclohexene, catalyzed by AlCl₃.[3]
Q2: Which classes of catalysts are most effective for this synthesis?
A2: The choice of catalyst is highly dependent on the specific synthetic route.
-
Lewis Acids: Traditional Lewis acids like AlCl₃ can be effective for certain cyclization reactions.[3]
-
Transition Metal Catalysts: Palladium-based catalysts are versatile for constructing the oxabicyclo[3.2.1]octane skeleton through cycloaddition reactions.[4] Copper and iron catalysts are also valuable for lactonization steps.[5]
-
Organocatalysts: For enantioselective syntheses, chiral organocatalysts have proven to be very effective in promoting domino Michael-aldol reactions to form the bicyclo[3.2.1]octane framework with high stereocontrol.[2]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Beyond catalyst selection, several parameters are crucial:
-
Temperature: Influences reaction rate and selectivity.
-
Solvent: Affects solubility, catalyst activity, and stereochemical outcome.
-
Concentration: Can impact reaction kinetics and the formation of intermolecular side products.
-
Atmosphere: An inert atmosphere is often necessary to prevent catalyst deactivation and unwanted side reactions.
Q4: Are there any established protocols I can follow?
A4: While specific protocols are highly substrate-dependent, a general workflow for catalyst optimization is presented below.
III. Experimental Protocols and Data
Protocol: General Workflow for Catalyst Screening
This protocol outlines a systematic approach to selecting and optimizing a catalyst for the synthesis of a this compound derivative.
-
Literature Review and Catalyst Selection: Based on the specific transformation, select a small library of catalysts from different classes (e.g., Lewis acids, transition metals, organocatalysts).
-
Small-Scale Screening:
-
Set up a parallel array of small-scale reactions (e.g., in vials).
-
For each reaction, use a different catalyst at a standard loading (e.g., 5 mol%).
-
Maintain consistent reaction conditions (temperature, solvent, concentration) across all reactions.
-
Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Identification of "Hits": Identify the catalysts that provide the desired product, even in low yields.
-
Optimization of a "Hit" Catalyst:
-
Select the most promising catalyst(s) for further optimization.
-
Systematically vary the catalyst loading, temperature, solvent, and concentration to maximize the yield and selectivity.
-
-
Scale-Up: Once optimal conditions are identified, scale up the reaction, being mindful of potential changes in heat transfer and mixing.
Data Presentation: Catalyst Performance Comparison
The following table provides a hypothetical comparison of different catalyst types for a generic intramolecular cyclization to form a this compound.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| AlCl₃ | 10 | 25 | CH₂Cl₂ | 45 | N/A | 0 |
| Pd(OAc)₂ / PPh₃ | 5 | 80 | Toluene | 65 | 3:1 | 0 |
| (S)-Proline | 20 | 0 | DMSO | 80 | 10:1 | 95 |
| Cu(OTf)₂ | 10 | 60 | Acetonitrile | 55 | 5:1 | 0 |
Note: This data is illustrative and the actual performance will depend on the specific substrate and reaction conditions.
IV. Visualizing Reaction Pathways and Workflows
Diagram: General Synthetic Strategies
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction. Organic Chemistry Frontiers. Available from: [Link]
-
Synthesis of (1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione, 2. ResearchGate. Available from: [Link]
-
Dipeptidyl peptidase iv inhibitors. Google Patents. Available from:
-
Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. National Institutes of Health. Available from: [Link]
-
Process for the preparation of bicyclic diketone salts. Google Patents. Available from:
-
Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. ResearchGate. Available from: [Link]
-
This compound, 1,8,8-trimethyl-. NIST WebBook. Available from: [Link]
-
Theoretical Investigation on Brønsted-Base-Catalyzed Diversified Annulations of Ethylidene 1,3-Indenedione and Vinyl 1,2-Diketone Delivering Oxabicyclo[3.2.1] Octane, Spiro[4.5]Decane, and Branched Triquinane. Crimson Publishers. Available from: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available from: [Link]
-
C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis. Available from: [Link]
-
Lactone synthesis. Organic Chemistry Portal. Available from: [Link]
-
Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. MDPI. Available from: [Link]
-
Recent advances in catalytic synthesis of medium-ring lactones and their derivatives. Catalysis Science & Technology. Available from: [Link]
-
APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. Available from: [Link]
-
Reagent-Controlled Regiodivergent Annulations of Achmatowicz Products with Vinylogous Nucleophiles: Synthesis of Bicyclic Cyclopenta[b]pyrans and 8-Oxabicyclo[3.2.1]octane Derivatives. ACS Publications. Available from: [Link]
-
Chemoselective Lactonization of Renewable Succinic Acid with Heterogeneous Nanoparticle Catalysts. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available from: [Link]
-
Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Lactone synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Oxabicyclo[3.2.1]octane-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-oxabicyclo[3.2.1]octane-2,4-dione scaffold is a compelling structural motif in medicinal and agricultural chemistry. Its rigid, bicyclic framework offers a unique three-dimensional arrangement of functional groups, making it an attractive starting point for the design of novel bioactive molecules. This guide provides a comparative analysis of the biological activities of various derivatives of this heterocyclic system, supported by experimental data and detailed protocols to facilitate further research and development.
Introduction to the this compound Core
The bicyclo[3.2.1]octane skeleton is a recurring structural element in a multitude of biologically active natural products and synthetic compounds. Its inherent conformational rigidity allows for the precise positioning of substituents, which can lead to high-affinity interactions with biological targets. The introduction of an oxygen atom at the 3-position to form the 3-oxabicyclo[3.2.1]octane system, and the incorporation of dione functionalities at the 2 and 4 positions, further enhances the potential for diverse biological activities by introducing hydrogen bond acceptors and potential points for further chemical modification.
Derivatives of the broader bicyclo[3.2.1]octane class have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, and herbicidal activities. Notably, the related bicyclo[3.2.1]octane-2,4-dione core has been identified as a crucial component in a new class of acetyl-CoA carboxylase (ACCase) inhibiting herbicides, highlighting the potential of this scaffold in agricultural applications.[1] This guide will delve into the specific biological activities reported for this compound derivatives, providing a comparative analysis of their performance.
Comparative Biological Activities
While systematic, publicly available comparative studies on a broad series of this compound derivatives are still emerging, the existing literature on related structures allows for an insightful analysis of their potential biological activities. The primary areas of interest for these compounds include herbicidal, cytotoxic, and enzyme inhibitory effects.
Herbicidal Activity
The most promising and well-documented application of bicyclo[3.2.1]octane-dione derivatives is in the development of herbicides. These compounds can act as potent inhibitors of plant-specific enzymes, leading to growth arrest and plant death.
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
A key molecular target for a new class of herbicides is the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of fatty acids. In plants, the inhibition of ACCase disrupts the production of essential lipids, leading to a cessation of growth and eventual death.
The discovery of metproxybicyclone, a carbocyclic aryl-dione ACCase-inhibiting herbicide, underscores the potential of the bicyclo[3.2.1]octane-2,4-dione scaffold in this arena.[1] While metproxybicyclone itself is a carbocyclic derivative, the fundamental structure-activity relationships (SAR) established from cyclohexane-1,3-dione and bicyclo[3.2.1]octane-2,4-dione provide a strong rationale for exploring 3-oxa analogues.[1] The introduction of the oxygen atom in the bridge can alter the physicochemical properties of the molecule, such as solubility and polarity, which may in turn affect its uptake, translocation, and interaction with the target enzyme in plants.
Structure-Activity Relationship (SAR) Insights
For the broader class of bicyclic dione herbicides, the following SAR principles are generally observed:
-
The Dione Moiety: The 1,3-dione system is crucial for activity, as it can exist in an enol form that is essential for binding to the target enzyme.
-
Aromatic Substituents: The presence of a substituted aromatic ring attached to the bicyclic core is often a key feature for potent herbicidal activity. The nature and position of substituents on this ring can significantly influence the potency and selectivity of the compound.
-
Stereochemistry: The stereochemistry of the bicyclic system and its substituents can play a critical role in the biological activity, as the precise three-dimensional arrangement of the molecule is necessary for optimal interaction with the enzyme's active site.
Further research is warranted to elucidate the specific SAR for this compound derivatives and to determine how the oxygen atom in the core influences herbicidal efficacy.
Cytotoxic Activity
The unique structural features of the this compound scaffold also make it a candidate for the development of novel cytotoxic agents for cancer therapy. The rigid framework can serve as a platform to present pharmacophoric groups in a defined spatial orientation, potentially leading to selective interactions with anticancer targets.
While direct evidence for the cytotoxic activity of a series of this compound derivatives is limited in the public domain, studies on related structures provide valuable insights. For instance, simplified analogues of the natural product eleutherobin, which contains an 8-oxabicyclo[3.2.1]octane scaffold, have been synthesized and shown to possess low micromolar cytotoxicity against cancer cell lines.[2] These compounds are thought to interact with microtubules, a validated target for anticancer drugs.
Experimental Evaluation of Cytotoxicity
A standard method to assess the cytotoxic potential of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells and is widely used to determine cell viability and proliferation.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for relevant biological assays are provided below.
Protocol 1: In Vitro Herbicidal Activity Assay (Whole Plant Assay)
This protocol describes a method for evaluating the pre-emergence herbicidal activity of this compound derivatives against common weed species.
Objective: To determine the concentration-dependent inhibitory effect of test compounds on the germination and early growth of target weed species.
Materials:
-
Test compounds (this compound derivatives)
-
Acetone (for dissolving compounds)
-
Tween 20 (as a surfactant)
-
Distilled water
-
Seeds of target weed species (e.g., annual ryegrass (Lolium rigidum), radish (Raphanus sativus))
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Preparation of Test Solutions: a. Prepare a stock solution of each test compound in acetone (e.g., 10 mg/mL). b. Prepare a series of dilutions from the stock solution to achieve the desired final test concentrations (e.g., 1, 10, 100, 1000 µg/mL). c. For each concentration, prepare the final test solution by adding the appropriate volume of the stock solution to distilled water containing 0.1% (v/v) Tween 20. The final acetone concentration should not exceed 1% (v/v). d. Prepare a negative control solution containing distilled water, 0.1% Tween 20, and 1% acetone.
-
Seed Plating: a. Place two layers of filter paper in each Petri dish. b. Pipette 5 mL of the respective test solution or control solution onto the filter paper in each dish. c. Evenly distribute a known number of seeds (e.g., 20) of the target weed species onto the moist filter paper.
-
Incubation: a. Seal the Petri dishes with parafilm to prevent evaporation. b. Place the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).
-
Data Collection and Analysis: a. After a defined period (e.g., 7-14 days), count the number of germinated seeds in each dish. b. Measure the radicle (root) and hypocotyl (shoot) length of the seedlings. c. Calculate the percentage of germination inhibition and the percentage of growth inhibition for each treatment compared to the negative control. d. Determine the concentration required for 50% inhibition (IC50) for each active compound using dose-response curve analysis.
Data Presentation:
| Compound | Concentration (µg/mL) | Germination Inhibition (%) | Radicle Length Inhibition (%) | Hypocotyl Length Inhibition (%) |
| Derivative A | 1 | |||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Derivative B | 1 | |||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Control | - | 0 | 0 | 0 |
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxic effects of this compound derivatives on human cancer cell lines.
Objective: To determine the concentration at which the test compounds inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plates for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%. b. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). c. Incubate the plates for 48-72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. b. Carefully remove the medium containing MTT. c. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control. c. Determine the IC50 value for each compound by plotting a dose-response curve.
Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative A | HeLa | |
| MCF-7 | ||
| A549 | ||
| Derivative B | HeLa | |
| MCF-7 | ||
| A549 | ||
| Positive Control | HeLa | |
| (e.g., Doxorubicin) | MCF-7 | |
| A549 |
Visualization of Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the in vitro herbicidal activity assay.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel biologically active compounds, particularly in the agrochemical sector as potential herbicides. The established activity of related bicyclo[3.2.1]octane-diones as ACCase inhibitors provides a strong rationale for the exploration of 3-oxa analogues. Furthermore, the potential for cytotoxic activity warrants further investigation, with the possibility of developing new anticancer agents based on this versatile core structure.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds with potent and selective biological activities. The detailed experimental protocols and workflows provided in this guide are intended to facilitate these research efforts and contribute to the advancement of our understanding of this important class of heterocyclic compounds.
References
- Scutt, J. et al. (2024). Metproxybicyclone, a Novel Carbocyclic Aryl-dione Acetyl-CoA Carboxylase-Inhibiting Herbicide for the Management of Sensitive and Resistant Grass Weeds. [Journal Name, Volume(Issue), Pages]. (Note: A full citation would require the complete publication details, which are not available in the provided search results).
-
Glazunova, V. A. et al. (2019). Synthesis and cytotoxicity of novel simplified eleutherobin analogs as potential antitumor agents. Organic & Biomolecular Chemistry, 17(7), 1736-1746. [Link]
Sources
A Comparative Guide to the Analysis of 3-Oxabicyclo[3.2.1]octane-2,4-dione and its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the rigorous analysis of novel chemical entities is the bedrock of scientific advancement. The 3-oxabicyclo[3.2.1]octane scaffold is a privileged structure, serving as a core component in a variety of natural products and biologically active molecules.[1][2][3][4] Its unique bridged bicyclic system presents distinct analytical challenges that demand a multi-faceted approach for unambiguous characterization and purity assessment. This guide provides an in-depth comparison of peer-reviewed analytical methodologies, grounded in experimental evidence, to empower researchers in their work with this important chemical class.
The Analytical Imperative for Bicyclic Systems
The constrained, three-dimensional nature of the 3-oxabicyclo[3.2.1]octane-2,4-dione core necessitates a suite of analytical techniques working in concert. Unlike simple aliphatic or aromatic systems, the spatial arrangement of atoms and the presence of stereocenters in this scaffold require methods that can probe not just connectivity, but also the intricate details of its 3D architecture. This guide will dissect the primary analytical techniques, offering not just protocols, but the scientific rationale behind their application.
Core Analytical Workflow
A typical analytical workflow for a newly synthesized derivative of this compound involves a sequence of techniques to confirm its structure and assess its purity.
Caption: General analytical workflow for this compound derivatives.
I. Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for piecing together the molecular puzzle of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the solution-state structure of these bicyclic compounds. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of connectivity and relative stereochemistry.[1][5]
Expertise & Experience: The rigidity of the bicyclic frame often leads to well-resolved proton signals with distinct coupling constants that are highly informative. For instance, the bridgehead protons typically exhibit unique chemical shifts and coupling patterns that are diagnostic of the [3.2.1] system. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals, especially in substituted analogs. For determining through-space proximities and confirming stereochemical assignments, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and avoid signal overlap with the analyte.
-
Data Acquisition (¹H NMR): Acquire a standard one-dimensional proton spectrum to assess sample purity and signal dispersion. Optimize spectral width and acquisition time.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Acquisition (2D COSY): This experiment reveals proton-proton coupling networks, helping to trace out the spin systems within the molecule.
-
Data Acquisition (2D HSQC/HMQC): This experiment correlates each proton with its directly attached carbon, enabling confident carbon signal assignment.
-
Data Acquisition (2D HMBC): The Heteronuclear Multiple Bond Correlation experiment is key for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together different fragments of the molecule and confirm the bicyclic core structure.
-
Data Acquisition (2D NOESY/ROESY): This experiment identifies protons that are close in space, providing critical information for determining the relative stereochemistry of substituents on the bicyclic frame.
-
Data Processing and Interpretation: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Integrate peaks, measure coupling constants, and use the 2D correlation maps to assemble the final structure.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of the target compound and, with high-resolution instruments (HRMS), its elemental composition.[6]
Expertise & Experience: For this compound derivatives, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are generally preferred to minimize fragmentation and provide a clear molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). The fragmentation pattern, when studied, can also provide structural clues, though interpretation for complex bicyclic systems can be challenging.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) using a known standard to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ion source via direct infusion or through an HPLC system.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the experimentally measured exact mass of the molecular ion to the theoretical mass calculated for the expected elemental formula. A mass accuracy of <5 ppm provides high confidence in the assigned formula.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups.[6][7]
Expertise & Experience: For this compound, the most prominent and diagnostic signals are the carbonyl (C=O) stretching vibrations. Anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. The strained nature of the five-membered lactone ring within the bicyclic system can shift these frequencies to higher wavenumbers (typically 1750-1850 cm⁻¹) compared to acyclic anhydrides. The presence of a C-O-C ether linkage will also be evident in the fingerprint region (around 1000-1200 cm⁻¹).
II. Definitive Structure Determination: X-ray Crystallography
While NMR provides the solution-state structure, single-crystal X-ray diffraction provides an unambiguous, solid-state picture of the molecule's three-dimensional structure, including absolute stereochemistry.[1][3][5][8][9]
Trustworthiness: This technique is considered the "gold standard" for structural proof. When a suitable single crystal can be obtained, the resulting structure provides precise bond lengths, bond angles, and torsional angles, leaving no ambiguity about the connectivity or stereochemical configuration. This is particularly valuable when NMR data is inconclusive.[3][5]
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Caption: 2D representation of the this compound core structure.
III. Comparison of Analytical Methods
| Method | Information Provided | Sample Req. | Throughput | Key Advantage | Limitations |
| ¹H, ¹³C, 2D NMR | Connectivity, stereochemistry, purity | 5-10 mg | Low | Detailed structural information in solution | Can have signal overlap; may not determine absolute stereochemistry |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | Single crystal | Very Low | Unambiguous proof of structure | Requires a suitable single crystal, which can be difficult to obtain |
| HRMS | Molecular formula, molecular weight | < 1 mg | High | High sensitivity and mass accuracy | Provides little structural information on its own |
| IR Spectroscopy | Presence of functional groups | < 1 mg | High | Fast, simple, non-destructive | Provides limited structural detail |
| HPLC/GC | Purity, number of components | < 1 mg | High | Excellent for assessing purity and for quantification | Requires method development; does not provide structural proof |
| Melting Point | Purity assessment for solids | ~2 mg | Medium | Simple, classical indicator of purity | Impurities can depress or broaden the melting range |
Conclusion
The analysis of this compound and its derivatives is a task that requires a thoughtful and synergistic application of multiple analytical techniques. While NMR and mass spectrometry form the cornerstone of initial characterization, providing essential information on connectivity and composition, they should be complemented by other methods. IR spectroscopy offers a quick verification of key functional groups, and when absolute structural proof is necessary, the investment in obtaining a single crystal for X-ray diffraction is invaluable. Finally, chromatographic techniques remain the benchmark for quantitative purity assessment. By understanding the strengths and limitations of each method, researchers can build a self-validating analytical system that ensures the identity, purity, and structural integrity of these scientifically important molecules.
References
-
Title: Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction Source: Organic Chemistry Frontiers URL: [Link][10]
-
Title: Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors Source: ResearchGate (Request PDF) URL: [Link][6]
-
Title: (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate Source: National Institutes of Health (PMC) URL: [Link][5]
-
Title: Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions Source: National Institutes of Health (PMC) URL: [Link][1]
-
Title: A new hydroxydiphosphine as a ligand for Rh(I)-catalyzed enantioselective hydrogenation Source: ScienceDirect URL: [Link][11]
-
Title: Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction Source: ACS Publications (Organic Letters) URL: [Link][2]
-
Title: Crystal Structure of D-(+)-Camphoric Imide Source: Sci-Hub (originally Analytical Sciences: X-ray Structure Analysis Online) URL: [Link]
-
Title: Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives Source: SciELO URL: [Link][7]
-
Title: Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene Source: Royal Society of Chemistry (Journal of the Chemical Society, Perkin Transactions 1) URL: [Link][8]
-
Title: Structure of (IR)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1 ]octane-2,4-dione (Camphoric Anhydride) Source: IUCr Journals URL: [Link][9]
-
Title: (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate Source: IUCr Journals URL: [Link][3]
-
Title: Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives Source: University of Vienna (Thesis) URL: [Link][12]
-
Title: Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry Source: ResearchGate (Request PDF) URL: [Link][13]
-
Title: Computational and Theoretical Study of Active Species of Bridge Head Isomers of C8H13+: A DFT Level of Study Source: Research and Reviews: Journal of Chemistry URL: [Link][4]
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- 1. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
